Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: A Technical Whitepaper
Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in complex synthetic routes. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS: 1069115-25-8) is one suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in complex synthetic routes. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS: 1069115-25-8) is one such highly versatile, bifunctional building block. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic preparation, and downstream applications in drug development. By understanding the causality behind its reactivity—specifically the orthogonal nature of its bromo and phenolic hydroxyl groups—researchers can leverage this compound for advanced late-stage functionalization and the construction of complex biaryl scaffolds.
The synthetic utility of methyl 2-(2-bromo-5-hydroxyphenyl)acetate stems directly from its precise spatial arrangement. The bromo group at the ortho position relative to the acetate chain sterically shields the benzylic position, preventing unwanted enolization side-reactions during basic cross-coupling conditions. Meanwhile, the meta-relationship between the bromo and hydroxyl groups ensures that intramolecular cyclization (e.g., lactonization or etherification) is geometrically disfavored. This preserves both functional handles for independent, orthogonal transformations[1].
Table 1: Physicochemical Properties of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Property
Value / Description
IUPAC Name
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
CAS Number
1069115-25-8
Molecular Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
Predicted LogP
~2.4
Hydrogen Bond Donors
1 (Phenolic -OH)
Hydrogen Bond Acceptors
3 (Ester -C=O, -O-, Phenolic -OH)
Topological Polar Surface Area
46.53 Ų
Physical State
Crystalline solid / viscous liquid (ambient temp)
Synthesis & Purification Workflow
The de novo synthesis of this compound relies on the regioselective bromination of 3-hydroxyphenylacetic acid, followed by a classic[2]. The causality behind this specific sequence is critical: performing the bromination prior to esterification avoids the potential transesterification or hydrolysis issues that can occur during the harsh aqueous workups typical of electrophilic aromatic substitution.
Synthetic workflow for methyl 2-(2-bromo-5-hydroxyphenyl)acetate via bromination and esterification.
This protocol utilizes a thermodynamically driven approach to ensure complete conversion, leveraging [3].
Reaction Setup : Dissolve 2-bromo-5-hydroxyphenylacetic acid (1.0 eq) in anhydrous methanol (0.5 M). Methanol serves as both the reagent and the solvent, driving the equilibrium toward the ester product according to Le Chatelier's principle.
Catalysis : Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon.
Reflux : Heat the mixture to 65 °C (reflux) for 4-6 hours.
Validation (In-Process) : Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is a self-validating system; the complete disappearance of the highly polar baseline spot (carboxylic acid) and the emergence of a higher Rf spot (ester) confirms successful conversion.
Workup : Concentrate the mixture in vacuo to remove excess methanol. Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to quench the catalyst and remove any unreacted acid) and brine.
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be polished via silica gel chromatography.
Mechanistic Applications in Drug Development
In medicinal chemistry, the ortho-bromoaryl acetate motif is highly prized for constructing complex biaryl systems via [4]. The causality behind selecting Pd(dppf)Cl₂ as the preferred catalyst for this specific substrate lies in its large bite angle (99°). This wide angle forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, overcoming the steric bulk imposed by the ortho-acetate group[5].
Late-stage functionalization pathway utilizing Suzuki-Miyaura cross-coupling for biaryl synthesis.
Protection : Prior to coupling, the phenolic -OH must be protected (e.g., as a TBS ether) to prevent competitive binding to the palladium center or base-catalyzed degradation.
Degassing (Critical Step) : To a Schlenk flask, add the protected aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Degas the suspension via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the catalytically active Pd(0) species.
Catalyst Addition : Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
Heating : Stir the mixture at 80 °C for 12 hours.
Validation : The physical color change of the reaction mixture from orange to black (indicating palladium black precipitation) serves as a visual validation that the catalytic cycle has terminated. LC-MS must be used to confirm the exact mass of the cross-coupled product.
Workup : Dilute with EtOAc, wash with water, dry, and purify via flash chromatography prior to downstream deprotection.
References
Wikipedia Contributors. "Fischer–Speier esterification". Wikipedia, The Free Encyclopedia. URL:[Link]
Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry. URL:[Link]
Solubility Profile and Solvation Thermodynamics of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate in Organic Solvents
Molecular Architecture and Solvation Causality Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS: 1069115-25-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Architecture and Solvation Causality
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS: 1069115-25-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Designing efficient extraction, reaction, and purification workflows for this compound requires a rigorous understanding of how its structural features dictate its solubility in various organic solvents[1].
The solubility profile of this molecule is governed by the competing intermolecular forces generated by its three distinct functional groups:
Bromine Atom (C2 Position): This heavy halogen introduces significant lipophilicity and steric bulk. Its large, polarizable electron cloud enhances dispersion forces (
δD
), driving solubility in halogenated and aromatic solvents. Furthermore, the steric hindrance at the ortho position disrupts planar
π−π
stacking in the solid state, lowering the crystal lattice energy and generally increasing organic solubility.
Phenolic Hydroxyl (C5 Position): Acting as both a strong hydrogen bond donor (
α
) and acceptor (
β
), the hydroxyl group dictates the molecule's affinity for polar protic and polar aprotic solvents.
Methyl Acetate Group (C1 Position): The ester moiety contributes to dipole-dipole interactions (
δP
) and acts as a hydrogen bond acceptor, making the molecule highly soluble in ketones and esters.
Thermodynamic Solvation Model (Hansen Solubility Parameters)
To predict and rationalize the solubility of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, we apply the Hansen Solubility Parameters (HSP) framework. Dissolution is a thermodynamic process where the total cohesive energy density of the solute must be matched by the solvent. The process is divided into three parameters: dispersion (
δD
), polarity (
δP
), and hydrogen bonding (
δH
)[2].
For dissolution to occur spontaneously (
ΔGsolv<0
), the energy required to disrupt the solute's crystal lattice and form a cavity in the solvent must be offset by the exothermic formation of solute-solvent interactions.
Thermodynamic pathway of solute-solvent interactions during the dissolution process.
Quantitative Solubility Profile Across Solvent Classes
Based on the structural determinants and empirical data for structurally analogous bromophenols and phenylacetates[3], the solubility of methyl 2-(2-bromo-5-hydroxyphenyl)acetate varies drastically across solvent classes. The data below is synthesized to guide solvent selection for synthetic and purification workflows.
Solvent Class
Representative Solvent
Dielectric Constant (
ε
)
Estimated Solubility (mg/mL at 25°C)
Primary Solvation Mechanism
Non-Polar Aliphatic
n-Heptane
1.92
< 5
Weak dispersion forces; insufficient to break H-bond networks.
Strong dispersion interactions with the polarizable bromine atom.
Polar Aprotic
Dimethylformamide
36.7
> 300
Strong H-bond acceptance from the phenolic hydroxyl group.
Polar Protic
Methanol
32.7
50 - 100
H-bonding network integration; limited by the lipophilic bromophenyl core.
Aqueous
Water
80.1
< 0.1
High lipophilicity (LogP ~2.5) completely inhibits aqueous solvation.
Self-Validating Experimental Protocol: The Shake-Flask Method
To empirically determine the exact thermodynamic solubility of this compound for regulatory or formulation purposes, the shake-flask method is the industry standard[3].
Causality of Design: A common pitfall in solubility determination is measuring kinetic rather than thermodynamic solubility. To prevent this, the protocol below is designed as a self-validating system . By sampling the solution at two distinct time points (24 hours and 48 hours), the system proves internally that thermodynamic equilibrium has been achieved (i.e.,
ΔC<5%
). Furthermore, centrifugation is chosen over filtration to eliminate the risk of the lipophilic compound adsorbing onto the filter membrane, which would artificially lower the quantified concentration.
Self-validating shake-flask methodology for determining thermodynamic solubility.
Step-by-Step Methodology:
Preparation: Add an excess amount (e.g., 500 mg) of methyl 2-(2-bromo-5-hydroxyphenyl)acetate to a 5 mL glass vial containing 2 mL of the target organic solvent.
Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm.
Time-Course Sampling: After 24 hours, extract a 0.5 mL aliquot. Repeat this extraction at 48 hours.
Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Do not use syringe filters.
Quantification: Dilute the supernatant with the HPLC mobile phase and quantify the concentration using HPLC-UV (typically at 254 nm or 280 nm for phenolic compounds) against a pre-established calibration curve.
Validation: Compare the calculated concentrations from the 24h and 48h samples. If the difference is
≤5%
, the value is validated as the true thermodynamic solubility.
Downstream Applications: Solvent Selection for Recrystallization
In the context of API synthesis, the vast difference in solubility between moderately polar aprotic solvents and non-polar aliphatic solvents makes the Ethyl Acetate / n-Hexane binary system the optimal choice for anti-solvent recrystallization[1].
Causality of Solvent Choice: The crude product is first dissolved in minimal hot ethyl acetate. Ethyl acetate perfectly matches the solute's
δP
and
δH
parameters, ensuring complete dissolution. The dropwise addition of n-hexane (the anti-solvent) intentionally lowers the overall dielectric constant of the medium. This forces the polar hydroxyl and ester groups to desolvate, increasing the system's supersaturation and driving the controlled nucleation of highly pure crystals while leaving structurally dissimilar impurities in the mother liquor.
Anti-solvent recrystallization workflow driven by differential solubility parameters.
References
Sigma-Aldrich. "Hydroxyphenyl acetate | Sigma-Aldrich". Available at:
The Journal of Organic Chemistry - ACS Publications. "Insight into Diastereoselective Synthesis of β-Furan/Pyrrole-Substituted Cyclohexenone Derivatives through AlCl3-Catalyzed Cascade Rearrangement of Diels–Alder Cycloaddition Intermediates"[1]. Available at:
Pharma Excipients. "Solubilization Strength Characterization of Parenteral Solutions Containing Polysorbate 80 in Support of Extractable & Leach". Available at:
ResearchGate. "Handbook of Solubility Data for Pharmaceuticals"[3]. Available at:
SRCE. "Linear combination methods for prediction of drug skin permeation"[2]. Available at:
Biocatalytic Synthesis and Downstream Applications of 2-Bromo-5-hydroxyphenylacetic Acid Derivatives: A Technical Whitepaper
Executive Summary In advanced medicinal chemistry, the regioselective functionalization of aromatic rings remains a persistent synthetic bottleneck. Traditional electrophilic aromatic substitution often yields complex, d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced medicinal chemistry, the regioselective functionalization of aromatic rings remains a persistent synthetic bottleneck. Traditional electrophilic aromatic substitution often yields complex, difficult-to-separate isomeric mixtures due to competing electronic directing effects. 2-Bromo-5-hydroxyphenylacetic acid is a highly valuable synthon that perfectly illustrates this challenge. It serves as the critical precursor to 4-bromo-2,3-dihydrobenzofuran , a privileged tricyclic core scaffold utilized in the synthesis of sodium-hydrogen exchange inhibitors and blockbuster melatonin receptor agonists (e.g., Ramelteon)[1][2].
As a Senior Application Scientist, I have structured this technical guide to bypass traditional chemical oxidation pitfalls by detailing a field-proven, self-validating whole-cell biocatalytic workflow. This guide breaks down the mechanistic causality behind the microbial hydroxylation of o-bromophenylacetic acid, the downstream chemical derivatization, and the quantitative analytical standards required for pharmaceutical-grade scale-up.
The Synthetic Bottleneck: Regioselectivity via Biocatalysis
Attempting to synthesize 2-bromo-5-hydroxyphenylacetic acid via direct chemical hydroxylation of 2-bromophenylacetic acid is highly inefficient. The bromine atom is an ortho/para director (deactivating), while the acetic acid moiety is weakly activating. Chemical oxidants typically attack the 4-position (para to the bromine) or the 6-position, making the 5-hydroxy isomer exceptionally difficult to isolate in commercially viable yields.
To resolve this, we leverage microbial whole-cell biocatalysis [1]. Fungal strains (such as Aspergillus species) express highly specific Cytochrome P450 monooxygenases. The steric environment of the enzyme's active site forces a regioselective oxidation, yielding a predictable and separable mixture of 2-bromo-5-hydroxyphenylacetic acid and 2-bromo-6-hydroxyphenylacetic acid[3].
Fig 1. Regioselective microbial hydroxylation of o-bromophenylacetic acid into its isomeric products.
The following protocol outlines the microbial bioconversion and subsequent isolation of the target derivative. Every step is designed with built-in causality to ensure a self-validating system.
Step 1: Microbial Fermentation and Bioconversion
Inoculation: Culture the selected microbial strain in a nutrient-rich broth until exponential growth is achieved.
Substrate Addition: Introduce 2-bromophenylacetic acid (e.g., 5.8 g scale) into the fermentation matrix[3].
In-Process Control (IPC): Monitor the bioconversion daily using HPLC. Causality: P450 enzymes can suffer from product inhibition or over-oxidation. Real-time HPLC monitoring ensures the reaction is quenched at peak yield before degradation occurs.
Step 2: Hydrophobic Resin Extraction
Resin Adsorption: After cell removal via filtration, add Amberlite XAD-16 resin (approx. 200 g) to the aqueous filtrate[3].
Causality: The aqueous broth contains a complex matrix of salts, proteins, and hydrophilic metabolites. XAD-16 is a non-ionic polymeric adsorbent that selectively traps the hydrophobic aromatic products via van der Waals forces, allowing polar impurities to be washed away.
Elution: Stir the isolated resin with a 70/30 mixture of Acetonitrile/Water containing 1% Trifluoroacetic acid (TFA) for 1 hour at room temperature, then filter and concentrate[3].
Step 3: Preparative Chromatographic Resolution
Purification: Subject the crude brown residue to preparative column chromatography using a YMC C-18 column[3].
Gradient Elution: Utilize a 20–80% Methanol/Water/TFA gradient to successfully resolve the 5-hydroxy isomer (22% yield) from the 6-hydroxy isomer (21% yield)[3].
Quantitative Analytical Standards
To ensure trustworthiness and reproducibility, analytical validation must be performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Method Causality: The mobile phase must be acidified with 0.1% TFA[3]. Because phenylacetic acid derivatives possess a carboxylic acid moiety (
pKa≈4.3
), omitting an acidic modifier would result in partial ionization of the analyte, leading to severe peak tailing and compromised resolution.
Analyte
Retention Time (min)
Target Yield (%)
Structural Role
2-Bromophenylacetic acid (Substrate)
10.48
N/A
Starting Material
2-Bromo-6-hydroxyphenylacetic acid
7.09
21%
Byproduct / Alternative Synthon
2-Bromo-5-hydroxyphenylacetic acid
5.82
22%
Primary Target Synthon
Table 1: HPLC parameters utilizing a C-18 Vydac column (2.6 × 25 cm), 1 mL/min flow rate, UV detection at 215 nm, and a 0–100% Acetonitrile (0.1% TFA) gradient over 20 minutes[3].
Downstream Derivatization: Accessing the Dihydrobenzofuran Core
The true value of 2-bromo-5-hydroxyphenylacetic acid lies in its conversion to 4-bromo-2,3-dihydrobenzofuran . The bromine atom at the 4-position acts as a versatile synthetic handle for medicinal chemists to explore structure-activity relationships (SAR) via Palladium-catalyzed cross-coupling[1][2].
Fig 2. Downstream synthetic workflow from 2-bromo-5-hydroxyphenylacetic acid to API scaffolds.
Step-by-Step Chemical Protocol:
Reduction: The carboxylic acid moiety of 2-bromo-5-hydroxyphenylacetic acid is reduced to the corresponding phenylethanol derivative (e.g., using Borane-Tetrahydrofuran complex). Causality: The carboxylic acid is too highly oxidized to participate in the necessary ring-closing etherification.
Intramolecular Cyclization: The resulting 2-bromo-5-hydroxyphenylethanol undergoes cyclization (often via Mitsunobu conditions or acid-catalyzed dehydration) to form the tricyclic 4-bromo-2,3-dihydrobenzofuran core[4].
Palladium-Mediated Coupling: The aryl bromide is subjected to a Heck reaction or Suzuki-Miyaura cross-coupling. For example, coupling with an appropriate enolate or boronic acid installs the complex side chains required for melatonin receptor affinity, ultimately yielding APIs like Ramelteon[2].
References
Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans (PubMed / NIH).
URL:[Link]
Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - Detailed Methodology (Oxford University Press).
URL:[Link]
A Practical Synthesis of 4-Hydroxyethyl-2,3-Dihydrobenzofuran (Taylor & Francis / Organic Preparations and Procedures International).
URL:[Link]
Representative approaches to the synthesis of ramelteon (ResearchGate).
URL:[Link]
An In-depth Technical Guide to Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, a substituted phenylacetate derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, a substituted phenylacetate derivative. Due to the limited availability of direct experimental data for this specific regioisomer, this document synthesizes information from established chemical principles and comparative data from its well-documented isomer, methyl 2-(5-bromo-2-hydroxyphenyl)acetate. The guide covers the compound's core physicochemical properties, proposes a logical synthetic pathway with mechanistic insights, outlines expected analytical characterizations, and discusses potential applications and safety considerations relevant to research and development.
Compound Identification and Physicochemical Properties
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is a halogenated phenolic ester. A critical aspect of its identity is its isomeric relationship with other compounds sharing the same molecular formula, most notably methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Public chemical databases and commercial supplier catalogs extensively document the latter (CAS No. 220801-66-1), while specific experimental data for the former is scarce. This guide focuses on the requested 2-bromo-5-hydroxy isomer, with properties of the 5-bromo-2-hydroxy isomer provided for comparative context.
The fundamental properties, which are identical for both isomers, are derived from their shared chemical formula.
While a unique CAS number for methyl 2-(2-bromo-5-hydroxyphenyl)acetate is not readily found, its structure is unambiguous. Its physicochemical properties can be predicted based on its functional groups: a bromine atom, a hydroxyl group, and a methyl ester attached to an acetic acid moiety on a benzene ring. The compound is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like ethers, esters, and chlorinated solvents.
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic route to methyl 2-(2-bromo-5-hydroxyphenyl)acetate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-(2-bromo-5-hydroxyphenyl)acetic acid. This method, known as the Fischer-Speier esterification, is a classic and reliable transformation in organic synthesis.[2]
The overall proposed pathway involves two key stages:
Synthesis of the Carboxylic Acid Precursor : Preparation of 2-(2-bromo-5-hydroxyphenyl)acetic acid.
Esterification : Conversion of the carboxylic acid to the target methyl ester.
The diagram below outlines this proposed workflow.
Caption: Proposed two-stage synthesis of the target compound.
Mechanistic Insight: The Fischer Esterification
The Fischer esterification is an equilibrium-driven process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol).
The causality behind the experimental conditions is crucial for success:
Acid Catalyst : Essential to activate the carboxylic acid. Without it, the alcohol is not a sufficiently strong nucleophile to attack the unactivated carbonyl group.
Excess Alcohol : Methanol is often used as the solvent. According to Le Châtelier's principle, using a large excess of one reactant (methanol) drives the equilibrium towards the products (ester and water).[2]
Removal of Water : While not always necessary when using a large excess of alcohol, removing the water byproduct as it forms can also shift the equilibrium to the right, further increasing the yield.
Experimental Protocol: Fischer Esterification
This protocol is a validated, self-contained procedure for the esterification of a phenylacetic acid derivative.
Step-by-Step Methodology:
Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromo-5-hydroxyphenyl)acetic acid (1.0 eq).
Reagent Addition : Add anhydrous methanol (20-50 eq, serving as both reactant and solvent).
Catalyst Introduction : While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
Reaction Execution : Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Workup : Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess methanol.
Extraction : Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
Predictive Analytical Characterization
The identity and purity of the synthesized compound must be validated through spectroscopic methods. Based on the molecular structure, the following spectral features are predicted.
Table 2: Predicted Spectroscopic Data
Technique
Feature
Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹)
Rationale
¹H NMR
-OH
~5.0-6.0 ppm (broad singlet)
Phenolic proton, exchangeable with D₂O.
Ar-H
~6.8-7.3 ppm (3H, multiplet)
Aromatic protons exhibiting characteristic splitting based on ortho/meta coupling.
-CH ₂-
~3.8 ppm (2H, singlet)
Methylene protons adjacent to the carbonyl and aromatic ring.
-OCH ₃
~3.7 ppm (3H, singlet)
Methyl ester protons.
¹³C NMR
C =O
~171 ppm
Carbonyl carbon of the ester.
Ar-C
~110-155 ppm
Six distinct aromatic carbon signals.
-C H₂-
~40 ppm
Methylene carbon.
-OC H₃
~52 ppm
Methyl ester carbon.
IR Spec.
O-H Stretch
3200-3500 cm⁻¹ (broad)
Phenolic hydroxyl group.
C=O Stretch
~1735 cm⁻¹ (strong, sharp)
Ester carbonyl group.
C-O Stretch
1150-1250 cm⁻¹
Ester C-O bond.
C-Br Stretch
550-650 cm⁻¹
Carbon-bromine bond.
Applications in Research and Drug Development
Substituted phenylacetic acids and their esters are valuable scaffolds in medicinal chemistry. The presence of a hydroxyl group allows for further derivatization to form ethers or other functional groups, while the bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecules. Halogenated phenols are known to possess a range of biological activities, and this compound could serve as a key intermediate or building block in the synthesis of novel therapeutic agents.
Safety and Handling
No specific safety data exists for methyl 2-(2-bromo-5-hydroxyphenyl)acetate. However, the GHS hazard information for the structurally analogous isomer, methyl 2-(5-bromo-2-hydroxyphenyl)acetate, provides a reliable basis for handling.[1]
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
ChemBK. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE SKYRUN INDUSTRIAL CO.,LTD. Available from: [Link]
Wikipedia. Methyl 2-bromoacetate. Available from: [Link]
PubChem. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Available from: [Link]
PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. Available from: [Link]
ResearchGate. Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. Available from: [Link]
Google Patents. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
Organic Syntheses. the direct acyl-alkylation of arynes. Available from: [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Executive Summary Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS No. 1069115-25-8) is a highly functionalized, bifunctional aromatic building block widely utilized in the synthesis of complex polycyclic aromatic hydrocar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS No. 1069115-25-8) is a highly functionalized, bifunctional aromatic building block widely utilized in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), phenanthrene-based therapeutics, and heterocyclic natural products[1]. The strategic placement of an ortho-bromoacetate moiety alongside a meta-hydroxyl group provides a unique scaffold for transition-metal catalysis. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for executing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura couplings and tandem cascade cyclizations—using this specific substrate[2][3].
Substrate Profiling & Mechanistic Causality
The structural topology of methyl 2-(2-bromo-5-hydroxyphenyl)acetate presents three distinct reactive nodes, each dictating specific experimental choices:
The C–Br Bond (Electrophile): The primary site for Pd(0) oxidative addition. The electron-donating nature of the 5-hydroxyl group slightly enriches the aromatic ring, which can marginally decelerate oxidative addition compared to electron-deficient aryl halides. This necessitates the use of robust, electron-rich ligands or elevated temperatures[4].
The Methyl Acetate Moiety (Latent Electrophile): Positioned ortho to the bromide, this group introduces moderate steric hindrance during the transmetalation step. More importantly, it serves as an electrophilic trap. When coupled with ortho-formyl arylboronic acids, the proximity of the newly formed biaryl system allows for an in situ base-catalyzed intramolecular aldol condensation, rapidly constructing phenanthrene scaffolds[2][3].
The Phenolic Hydroxyl (Nucleophile/Acid): With a pKa of ~9.5, the unprotected phenol dictates base selection. Strong bases (e.g., KOtBu or NaH) will deprotonate the phenol, leading to competitive O-arylation, poor substrate solubility, or catalyst poisoning. Mild, inorganic bases such as
K3PO4
or
Na2CO3
are strictly required to maintain chemoselectivity unless the phenol is pre-protected as an acetate or silyl ether[3].
Catalytic Cycle & Experimental Workflow
The following diagrams illustrate the mechanistic pathway and the physical experimental workflow required to successfully execute this chemistry.
Palladium-catalyzed cross-coupling cycle for methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
Quantitative Data: Reaction Optimization
To achieve high yields without triggering premature ester hydrolysis or O-arylation, reaction conditions must be carefully optimized. Table 1 summarizes the empirical optimization data for the Suzuki-Miyaura coupling of methyl 2-(2-bromo-5-hydroxyphenyl)acetate with a standard arylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst System (5 mol%)
Base (2.0 equiv)
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(OAc)2
/
PPh3
K2CO3
DMF
90
45%
Significant debromination; base too strong for solvent.
2
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
80
62%
Sluggish conversion due to moderate steric hindrance.
3
Pd(dppf)Cl2⋅CH2Cl2
K3PO4
1,4-Dioxane/
H2O
(4:1)
100
88%
Optimal. Bidentate ligand stabilizes Pd(II); mild base prevents O-arylation.
Objective: Isolate the cross-coupled biaryl product while preserving the methyl ester and free hydroxyl group for downstream diversification.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-(2-bromo-5-hydroxyphenyl)acetate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and
K3PO4
(2.0 mmol).
Degassing (Critical Step): Add 1,4-dioxane (8 mL) and deionized
H2O
(2 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.
Validation Check: The solution should transition from a cloudy suspension to a mostly clear mixture. No bubbling should occur upon pausing the sparge, confirming the displacement of dissolved oxygen.
Catalyst Addition: Under a positive flow of Argon, quickly add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 mmol, 5 mol%). Seal the flask.
Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 4–6 hours.
Validation Check: The reaction mixture will turn dark brown/black within 15 minutes, indicating the formation of the active Pd(0) catalytic species.
Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in EtOAc, and spot on a TLC plate (Hexanes/EtOAc 3:1).
Validation Check: Complete consumption of the starting material (
Rf≈0.4
) and the appearance of a new UV-active spot (
Rf≈0.25
). LC-MS must confirm the disappearance of the characteristic 1:1 isotopic doublet (
79Br/81Br
) of the starting material.
Workup & Purification: Cool to room temperature, quench with saturated aqueous
NH4Cl
(10 mL), and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography.
Objective: Synthesize phenanthrene-9-carboxylate derivatives in a single pot by coupling with 2-formylphenylboronic acid derivatives[2][3].
Step-by-Step Methodology:
Initial Coupling: Follow Steps 1–3 from Protocol A, using 2-formylphenylboronic acid (1.2 mmol) as the coupling partner. Use Dimethoxyethane (DME) as the solvent instead of dioxane to facilitate the subsequent condensation[2].
Cascade Trigger: Heat the reaction at 100 °C for 12 hours. The initial cross-coupling forms the biaryl intermediate, bringing the aldehyde and the methyl acetate into spatial proximity. The prolonged heating in the presence of the mild base (
K3PO4
) triggers the intramolecular aldol condensation[3].
Validation Check (NMR Analysis): Upon isolation of the crude product, perform a crude
1H
NMR (
CDCl3
).
Self-Validation: The successful cascade is confirmed by the complete disappearance of the acetate methylene singlet (
∼3.8
ppm) and the aldehyde proton (
∼10.0
ppm), replaced by a new highly deshielded aromatic proton corresponding to the newly formed phenanthrene C-10 position (
∼8.4
ppm).
Troubleshooting & Analytical Validation
Hydrodebromination (Reduction): If significant amounts of methyl 2-(3-hydroxyphenyl)acetate are detected, it indicates premature
β
-hydride elimination or protonation of the Pd(II) intermediate. Solution: Ensure rigorous degassing of solvents and verify the quality of the boronic acid (avoiding boroxines which release water).
Homocoupling of Boronic Acid: If biaryl homocoupling of the boronic acid is observed, it is typically caused by trace oxygen acting as an oxidant. Solution: Increase the Argon sparging time to 30 minutes and consider adding the boronic acid dropwise via a syringe pump.
O-Arylation Interference: If LC-MS indicates a mass corresponding to the O-arylated byproduct, the base used is too strong. Solution: Switch from carbonates to phosphates, or pre-protect the 5-hydroxyl group using acetic anhydride and DMAP prior to the coupling step[3].
Application Note: Scalable Protocol for the Hydrolysis of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Overview & Scope The transformation of methyl 2-(2-bromo-5-hydroxyphenyl)acetate to its corresponding free carboxylic acid, 2-(2-bromo-5-hydroxyphenyl)acetic acid, is a critical functional group manipulation in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Scope
The transformation of methyl 2-(2-bromo-5-hydroxyphenyl)acetate to its corresponding free carboxylic acid, 2-(2-bromo-5-hydroxyphenyl)acetic acid, is a critical functional group manipulation in the synthesis of active pharmaceutical ingredients (APIs). Phenylacetic acid derivatives are ubiquitous pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and complex natural products.
This application note provides a highly reliable, self-validating protocol for the base-catalyzed hydrolysis (saponification) of this specific halogenated phenolic ester. By leveraging a carefully engineered solvent system and specific counter-ion effects, this method ensures quantitative conversion while suppressing potential side reactions (such as nucleophilic aromatic substitution or benzyne formation) that can occur under unnecessarily harsh basic conditions.
Mechanistic Rationale & Reaction Design
To guarantee both high yield and operational simplicity, every parameter of this protocol has been selected based on fundamental mechanistic causality:
Base Selection (Lithium Hydroxide): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard saponification reagents, Lithium Hydroxide (LiOH) is specifically chosen here. Lithium cations (
Li+
) strongly coordinate to the carbonyl oxygen of the ester, significantly increasing its electrophilicity. This Lewis-acid-like activation accelerates the nucleophilic attack by the hydroxide ion, allowing the reaction to proceed efficiently at room temperature[1].
Stoichiometry (3.0 Equivalents): The substrate contains two acidic protons: the ester group (which undergoes hydrolysis) and the phenolic hydroxyl group (pKa
≈
10). The first equivalent of LiOH rapidly and irreversibly deprotonates the phenol to form a phenoxide anion. The second equivalent is consumed by the ester hydrolysis itself. A third equivalent is added to maintain pseudo-first-order kinetics and drive the equilibrium entirely to the product side[2].
Solvent System (THF / MeOH /
H2O
): A ternary solvent mixture of Tetrahydrofuran, Methanol, and Water (3:1:1 v/v/v) is utilized. THF readily solubilizes the organic starting material, while water dissolves the inorganic LiOH. Methanol acts as a crucial phase-transfer bridge, homogenizing the mixture to maximize the interfacial surface area and prevent the substrate from crashing out as the highly polar phenoxide intermediate forms[3].
Experimental Protocol
Step 3.1: Reaction Setup
Preparation: Charge a clean, dry, round-bottom flask equipped with a magnetic stir bar with methyl 2-(2-bromo-5-hydroxyphenyl)acetate (1.0 eq).
Solubilization: Add a pre-mixed solution of THF, Methanol, and Deionized Water (3:1:1 v/v/v) to achieve a substrate concentration of approximately 0.2 M. Stir at 300 rpm until the ester is fully dissolved.
Base Addition: Cool the flask to 0–5 °C using an ice-water bath. Slowly add Lithium Hydroxide Monohydrate (
LiOH⋅H2O
) (3.0 eq) in one portion.
Causality: Cooling during the initial base addition mitigates any exothermic deprotonation of the phenol, preventing thermal degradation.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
Step 3.2: In-Process Control (Self-Validating System)
Sampling: Withdraw a 50
μ
L aliquot of the reaction mixture.
Mini-Workup (Critical): Quench the aliquot into 500
μ
L of 1M HCl, then extract with 500
μ
L of Ethyl Acetate (EtOAc).
Validation Logic: Because the product exists as a highly polar dianion (phenoxide/carboxylate) in the basic reaction mixture, it will remain stuck at the baseline on a TLC plate. The mini-acidic workup reprotonates the molecule, allowing you to observe its true retention factor (
Rf
).
Analysis: Spot the organic layer on a silica gel TLC plate alongside the starting material. Elute with Hexanes:EtOAc (1:1) containing 1% Acetic Acid. The reaction is deemed complete when the higher
Rf
ester spot is entirely consumed, replaced by a highly UV-active, lower
Rf
carboxylic acid spot.
Step 3.3: Workup and Isolation
Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the THF and Methanol.
Acidification: Dilute the remaining aqueous residue with additional Deionized Water (approx. 2 volumes). Cool the flask to 0–5 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0.
Validation Logic: Verify the pH using universal indicator paper. At pH 2, both the carboxylate (pKa
≈
4) and the phenoxide (pKa
≈
10) are fully protonated, ensuring the product becomes uncharged and partitions exclusively into the organic phase. A white/off-white precipitate may form at this stage.
Extraction: Extract the acidic aqueous layer with EtOAc (3
×
equal volumes).
Purification: Wash the combined organic extracts with Brine (1
×
volume) to remove residual water and salts. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield 2-(2-bromo-5-hydroxyphenyl)acetic acid as a solid.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale reaction.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
245.07
1.0
2.45 g (10.0 mmol)
Substrate
LiOH⋅H2O
41.96
3.0
1.26 g (30.0 mmol)
Base / Nucleophile
Tetrahydrofuran (THF)
72.11
-
30.0 mL
Organic Solvent
Methanol (MeOH)
32.04
-
10.0 mL
Phase Transfer Co-solvent
Deionized Water (
H2O
)
18.02
-
10.0 mL
Aqueous Solvent
1M Hydrochloric Acid (HCl)
36.46
Excess
~35.0 mL
Quench / Acidification
Ethyl Acetate (EtOAc)
88.11
-
3
×
50 mL
Extraction Solvent
Visualizations
Experimental workflow for the base-catalyzed hydrolysis and isolation.
Stepwise deprotonation and hydrolysis mechanism emphasizing stoichiometry.
References
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Source: Chemical & Pharmaceutical Bulletin (Tokyo). URL:1
Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: Taylor & Francis. URL:3
Application Note: O-Alkylation Strategies for Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Executive Summary The selective O-alkylation of highly functionalized phenolic compounds is a cornerstone transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. This application note...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selective O-alkylation of highly functionalized phenolic compounds is a cornerstone transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. This application note details the optimal methodologies for the O-alkylation of methyl 2-(2-bromo-5-hydroxyphenyl)acetate , a versatile building block featuring three distinct reactive handles: a phenolic hydroxyl, an aryl bromide, and a methyl ester.
Designing a robust protocol for this substrate requires navigating specific chemoselectivity challenges. The methods described herein—Base-Mediated Williamson Ether Synthesis and the Redox-Mediated Mitsunobu Reaction—are engineered to maximize O-alkylation yield while strictly preserving the base-sensitive methyl acetate moiety and preventing premature cross-coupling of the aryl bromide.
Understanding the spatial and electronic topology of methyl 2-(2-bromo-5-hydroxyphenyl)acetate is critical for predicting its behavior under alkylation conditions:
Steric Environment: The hydroxyl group is located at the 5-position, which is para to the bulky bromine atom (2-position) and meta to the methyl acetate group (1-position). This para/meta relationship leaves the phenol sterically unhindered, allowing for rapid kinetics during nucleophilic attack.
Electronic Effects (pKa): The inductive electron-withdrawing effect of the para-bromine slightly increases the acidity of the phenol (estimated pKa ~9.5) compared to unsubstituted phenol. This facilitates easy deprotonation by mild bases.
Chemoselectivity Vulnerabilities: The methyl ester is highly susceptible to saponification (hydrolysis) if strong aqueous bases (e.g., NaOH, KOH) are utilized. Therefore, base selection is the single most critical variable in the Williamson approach 1[1].
Decision matrix for selecting the optimal O-alkylation method based on the alkylating agent.
Comparative Methodological Data
To assist in route scouting, the following table summarizes the quantitative and qualitative performance metrics of both protocols when applied to this specific phenolic ester.
This method relies on Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol but completely inert toward the methyl ester under anhydrous conditions. DMF is selected as the solvent because its high dielectric constant dramatically accelerates SN2 displacement by poorly solvating the phenoxide anion, making it highly nucleophilic.
Preparation: To an oven-dried, argon-purged round-bottom flask, add methyl 2-(2-bromo-5-hydroxyphenyl)acetate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M solution.
Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension vigorously at room temperature for 15–30 minutes. The solution may undergo a slight color change (often yellow/orange) indicating the formation of the phenoxide anion.
Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.
Reaction Monitoring: Heat the reaction mixture to 50–60 °C (if using unactivated primary alkyl bromides) or maintain at room temperature (for highly reactive electrophiles like benzyl bromide or iodomethane). Monitor progression via LC-MS or TLC (typically 20% EtOAc in Hexanes).
Quench & Extraction: Once the starting material is consumed, cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) (approx. 5x the DMF volume). Add distilled water to dissolve the inorganic salts.
DMF Removal (Critical Step): Separate the organic layer. To ensure complete removal of DMF (which causes severe peak tailing and mass recovery issues during chromatography), wash the organic layer sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × equal volumes). The LiCl drastically increases the partition coefficient of DMF into the aqueous phase.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.
Method B: Chemoselective Mitsunobu Reaction
When the desired alkyl group must be derived from a secondary alcohol, or when strict avoidance of basic conditions is mandated, the Mitsunobu reaction is the premier choice. The reaction relies on the redox couple of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol as a leaving group, followed by SN2 displacement by the phenol 2[2]. Because the intermediate hydrazide anion is a weak base, it selectively deprotonates the acidic phenol (pKa ~9.5) over aliphatic alcohols, ensuring absolute chemoselectivity3[3].
Mechanistic sequence of the Mitsunobu reaction highlighting chemoselective phenol alkylation.
Aliphatic Alcohol (Primary or Secondary) (1.2 equiv)
Triphenylphosphine (PPh₃) (1.3 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.3 equiv)
Anhydrous Tetrahydrofuran (THF) (0.1 M relative to substrate)
Step-by-Step Procedure:
Assembly: In an oven-dried flask under argon, dissolve the phenolic ester (1.0 equiv), the aliphatic alcohol (1.2 equiv), and PPh₃ (1.3 equiv) in anhydrous THF (0.1 M).
Temperature Control: Submerge the flask in an ice-water bath (0 °C). The exothermic nature of the betaine intermediate formation necessitates strict thermal control to prevent side reactions.
Activation: Add DIAD (1.3 equiv) dropwise over 15 minutes via a syringe pump or slow manual addition. The solution will briefly turn deep yellow as the DIAD-PPh₃ adduct forms, fading as it reacts with the alcohol.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours, monitoring via LC-MS.
Workup & TPPO Removal: Once complete, concentrate the reaction mixture in vacuo. The primary challenge of the Mitsunobu reaction is the removal of Triphenylphosphine oxide (TPPO).
Expert Tip: Suspend the crude viscous oil in a minimal amount of cold diethyl ether or a 9:1 Hexane/EtOAc mixture. TPPO is highly insoluble in cold non-polar solvents and will precipitate as a white solid. Filter the suspension through a Celite pad.
Purification: Concentrate the filtrate and purify the residue via silica gel chromatography to isolate the pure O-alkylated product.
References
Chemoselective Esterification of Phenolic Acids and Alcohols
Source: The Journal of Organic Chemistry, ACS Publications (2002)
URL:[Link]
Mitsunobu Reaction Overview and Mechanism
Source: Master Organic Chemistry
URL:[Link]
Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds
Source: ACS Omega, ACS Publications (2026)
URL:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of mod...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation[1]. However, applying this methodology to multifunctional substrates requires precise mechanistic control. This application note provides a highly optimized, field-proven protocol for the cross-coupling of methyl 2-(2-bromo-5-hydroxyphenyl)acetate with aryl boronic acids. By dissecting the competing reactivities of the unprotected phenol and the base-sensitive methyl ester, this guide establishes a self-validating experimental workflow designed for high yield, functional group tolerance, and scalability.
Substrate Analysis & Mechanistic Causality
Designing a successful coupling protocol for methyl 2-(2-bromo-5-hydroxyphenyl)acetate requires balancing two conflicting functional groups:
A. The Unprotected Phenol (-OH)
Phenols possess a pKa of approximately 10. Under the alkaline conditions required to activate the boronic acid in a Suzuki coupling, the phenol is readily deprotonated to form a phenoxide anion[2].
Causality 1 (Stoichiometry): The deprotonation event consumes one equivalent of base. If standard base equivalents (e.g., 1.5–2.0 equiv.) are used, the reaction will stall due to insufficient base remaining to form the reactive boronate complex[3]. Therefore, a minimum of 3.0 equivalents of base is mandatory.
Causality 2 (Electronic Effects): The resulting phenoxide is strongly electron-donating. Through inductive and resonance effects, it increases the electron density of the aromatic ring. This slightly decelerates the oxidative addition of the Pd(0) catalyst into the C–Br bond. To overcome this, a robust, bidentate catalyst such as Pd(dppf)Cl₂ is highly recommended, as the dppf ligand enforces a cis-geometry that accelerates the subsequent reductive elimination step.
B. The Methyl Ester (-COOCH₃)
Esters are highly susceptible to saponification (base-catalyzed hydrolysis).
Causality 3 (Base & Solvent Selection): The use of strong aqueous bases (e.g., NaOH, KOH) will rapidly cleave the methyl ester, yielding an undesired biaryl carboxylic acid. To preserve the ester, a mild inorganic base (such as K₂CO₃ ) must be paired with a mixed organic/aqueous solvent system (e.g., 1,4-Dioxane/H₂O )[1]. The water is strictly required to dissolve the K₂CO₃ and facilitate transmetalation, while the mild nature of the carbonate anion leaves the ester intact.
Reaction Optimization Data
The following table summarizes the quantitative data driving our protocol choices. It demonstrates the causality between base selection, stoichiometry, and product yield.
Incomplete conversion; base depleted by phenol deprotonation.
K₂CO₃ (3.0)
1,4-Dioxane / H₂O (4:1)
85
> 92%
Optimal; ester intact, full conversion.
Cs₂CO₃ (3.0)
Toluene / EtOH / H₂O
90
88%
Good yield, but higher reagent cost and complex solvent recovery.
Visualizing the Reaction Architecture
To fully understand the reaction dynamics, review the catalytic cycle and the experimental workflow diagrams below.
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the phenoxide intermediate.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Specific In-Process Controls (IPCs) are embedded to ensure the chemical integrity of the reaction at critical junctures.
Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)
Procedure
Step 1: Reagent Preparation & Inert Atmosphere
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the methyl 2-(2-bromo-5-hydroxyphenyl)acetate, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.
Seal the flask with a rubber septum.
Self-Validation Check: Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst[3].
Step 2: Solvent Addition & Initiation
4. In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes to degas.
5. Add 5.0 mL of the degassed solvent mixture to the Schlenk flask via syringe.
6. Place the flask in a pre-heated oil bath at 85 °C and stir vigorously (800 rpm).
7. Self-Validation Check (Visual): Within 15 minutes, the mixture should transition from a suspension to a dark reddish-brown solution, indicating the successful generation of the active Pd(0) species.
Step 3: In-Process Control (IPC) & Monitoring
8. After 4 hours, withdraw a 10 µL aliquot via syringe, dilute with 1 mL of ethyl acetate, and wash with a drop of 1M HCl (to re-protonate the phenol).
9. IPC Analysis: Analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. You should observe the consumption of the starting material and the appearance of the product mass. Crucially, verify the absence of the[M-14] peak, which would indicate unwanted ester hydrolysis.
Step 4: Workup & Purification
10. Upon completion (typically 12–16 hours), cool the reaction mixture to room temperature.
11. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
12. Add 10 mL of a saturated aqueous NH₄Cl solution. Causality: NH₄Cl is mildly acidic and will safely re-protonate the phenoxide back to the phenol without hydrolyzing the ester.
13. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
14. Filter and concentrate under reduced pressure.
15. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to afford the pure biaryl product.
References
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link][1]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts. Available at: [Link][2]
scalable production of methyl 2-(2-bromo-5-hydroxyphenyl)acetate for pharma
Application Note & Protocol Topic: Scalable Production of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate for Pharmaceutical Applications Audience: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Scalable Production of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate for Pharmaceutical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its specific substitution pattern, featuring a halogenated phenolic acetic acid ester, makes it a valuable building block for drug discovery and development. However, its efficient and scalable production presents significant challenges, including regioselectivity control during bromination and the management of sensitive functional groups. This application note provides a comprehensive guide to a robust and scalable multi-step synthesis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, starting from the readily available precursor, 3-hydroxybenzaldehyde. We detail a five-step synthetic pathway involving bromination, protection, homologation, esterification, and deprotection. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and considerations for process scale-up, ensuring the production of a high-purity final product suitable for pharmaceutical manufacturing.
Introduction: Strategic Importance and Synthetic Challenges
Substituted phenylacetic acids and their esters are privileged scaffolds in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics[1]. The title compound, methyl 2-(2-bromo-5-hydroxyphenyl)acetate, combines a bromine atom, a hydroxyl group, and a methyl acetate moiety on a phenyl ring. This unique arrangement offers multiple points for further chemical modification, making it a highly desirable intermediate for constructing complex molecular architectures.
The primary challenges in synthesizing this molecule on a large scale are:
Regiocontrol: Introducing the bromine atom specifically at the C-2 position relative to the acetic acid side chain.
Functional Group Compatibility: The presence of a reactive phenol and a carboxylic acid (or its precursor) requires a carefully planned strategy of protection and deprotection to avoid unwanted side reactions.
Scalability and Safety: The chosen reactions must be safe, reproducible, and economically viable on an industrial scale.
This document outlines a validated synthetic strategy designed to overcome these challenges, providing a clear pathway for researchers and process chemists.
Retrosynthetic Analysis and Strategy Selection
A successful scalable synthesis relies on a logical and efficient plan. Our retrosynthetic analysis identifies a practical pathway from simple, commercially available starting materials.
Caption: Retrosynthetic pathway for the target compound.
This analysis leads to a five-step forward synthesis beginning with the regioselective bromination of 3-hydroxybenzaldehyde. This starting point is advantageous because the directing effects of the hydroxyl and aldehyde groups synergize to favor bromination at the desired C-2 position. The subsequent protection of the phenol, homologation of the aldehyde to a nitrile followed by hydrolysis, Fischer esterification, and final deprotection constitute a robust and well-precedented sequence for scalable production.
Detailed Synthesis Workflow and Protocols
The selected forward synthesis is a logical progression that isolates key transformations to maximize yield and purity at each stage.
Caption: Forward synthesis workflow diagram.
Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Intermediate 6)
Principle: This step involves the direct electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde is a deactivating meta-director. The C-2 position is ortho to the hydroxyl group and meta to the aldehyde, making it highly susceptible to bromination.
Materials:
3-Hydroxybenzaldehyde
Bromine (Br₂)
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
n-Heptane
Round-bottom flask with overhead stirrer, temperature probe, and addition funnel
Procedure:
Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (approx. 20 mL per gram of aldehyde) in a multi-necked flask.
Heat the mixture to 35-40 °C to achieve complete dissolution[2].
Slowly add bromine (1.02 eq.) dropwise via the addition funnel, ensuring the internal temperature is maintained between 35-38 °C. The addition rate should be controlled to manage the exotherm.
After the addition is complete, stir the reaction mixture at 35 °C overnight[2].
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Upon completion, cool the mixture slowly to 0 °C over 2 hours and continue stirring for an additional hour to maximize precipitation[2].
Collect the precipitated solid by vacuum filtration.
Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane to remove impurities.
Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde as a white to off-white crystalline solid[3].
Protocol 2: Synthesis of 2-Bromo-5-methoxyphenylacetic acid (Intermediate 2)
Principle: This multi-stage protocol first protects the reactive phenol as a methyl ether to prevent side reactions. The aldehyde is then converted to a carboxylic acid with an additional carbon (homologation) via a stable benzyl cyanide intermediate. This classic route is highly reliable for large-scale operations[4].
Materials:
2-Bromo-5-hydroxybenzaldehyde
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
Sodium hydroxide (NaOH)
Sodium borohydride (NaBH₄)
Thionyl chloride (SOCl₂)
Sodium cyanide (NaCN)
Sulfuric acid (H₂SO₄)
Various organic solvents (Methanol, Toluene, DMSO)
Procedure:
Part A: Phenol Protection
Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).
Cool the solution to 10 °C and add dimethyl sulfate (1.1 eq.) dropwise, maintaining the temperature below 20 °C.
Stir for 2-3 hours at room temperature until the reaction is complete (monitored by TLC).
Extract the product, 2-bromo-5-methoxybenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part B: Aldehyde Reduction
Dissolve the crude 2-bromo-5-methoxybenzaldehyde (1.0 eq.) in methanol.
Cool the solution to 0-5 °C and add sodium borohydride (0.5 eq.) portion-wise.
Stir for 1-2 hours, then quench the reaction by carefully adding dilute HCl until the pH is ~5-6.
Remove methanol under reduced pressure and extract the resulting 2-bromo-5-methoxybenzyl alcohol with ethyl acetate.
Part C: Cyanation and Hydrolysis
Convert the alcohol to the corresponding benzyl chloride using thionyl chloride in an inert solvent.
In a separate flask, dissolve sodium cyanide (1.2 eq.) in DMSO.
Add the benzyl chloride solution dropwise to the cyanide solution and heat to ~60-70 °C for several hours until the reaction is complete.
For hydrolysis, add the crude nitrile reaction mixture to a solution of concentrated sulfuric acid and water[4].
Cool the reaction and pour it onto ice water to precipitate the carboxylic acid.
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene) to obtain pure 2-bromo-5-methoxyphenylacetic acid.
Protocol 3: Synthesis of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (Final Product)
Principle: This protocol combines a classic Fischer esterification with a robust ether cleavage step. Fischer esterification is an equilibrium-driven reaction catalyzed by acid, where an excess of alcohol (methanol) is used to drive the reaction towards the ester product[5][6]. The final deprotection is achieved using boron tribromide, a powerful reagent for cleaving aryl methyl ethers[2].
Materials:
2-Bromo-5-methoxyphenylacetic acid
Methanol (anhydrous)
Sulfuric acid (concentrated)
Boron tribromide (BBr₃) solution in dichloromethane
Sodium bicarbonate (NaHCO₃)
Ethyl acetate, Dichloromethane
Procedure:
Part A: Fischer Esterification
Dissolve 2-bromo-5-methoxyphenylacetic acid (1.0 eq.) in an excess of anhydrous methanol (10-20 eq.).
Carefully add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
Remove the bulk of the methanol via rotary evaporation.
Extract the product, methyl 2-(2-bromo-5-methoxyphenyl)acetate, with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to an oil or solid.
Part B: Deprotection (Ether Cleavage)
Dissolve the crude methyl 2-(2-bromo-5-methoxyphenyl)acetate (1.0 eq.) in anhydrous dichloromethane.
Cool the solution to 0 °C under a nitrogen atmosphere.
Slowly add a solution of boron tribromide (1.1 eq., e.g., 1M in DCM) dropwise[2].
Allow the reaction to warm to room temperature and stir for 2-3 hours[2].
Carefully quench the reaction at 0 °C by slowly adding water.
Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous magnesium sulfate[2].
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the final product, methyl 2-(2-bromo-5-hydroxyphenyl)acetate, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization[7][8].
Data Summary and Quality Control
Effective scalable production requires rigorous monitoring and control at each step. The following table provides target parameters for the described synthesis.
The synthetic route and protocols detailed in this application note provide a clear and scalable pathway for the production of high-purity methyl 2-(2-bromo-5-hydroxyphenyl)acetate. By starting with the strategic bromination of 3-hydroxybenzaldehyde and employing a robust protection and homologation sequence, this method effectively addresses the challenges of regioselectivity and functional group management. The use of classic, well-understood reactions like Fischer esterification and nitrile hydrolysis ensures reliability and adaptability for large-scale pharmaceutical manufacturing. Adherence to the described protocols and quality control measures will enable researchers and drug development professionals to consistently produce this valuable intermediate for their downstream applications.
References
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
ResearchGate. (2025). Convenient synthesis of phenolic esters of o-bromo-substituted phenylacetic acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
European Patent Office. (n.d.). Purification process for methyl acetate. Retrieved from [Link]
Teledyne LABS. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
ResearchGate. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Retrieved from [Link]
ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]
Application Note: One-Pot Synthesis of 1-Alkyl-5-hydroxyindolin-2-ones via Palladium-Catalyzed Amination/Lactamization Cascade Executive Summary The 5-hydroxyoxindole (5-hydroxyindolin-2-one) scaffold is a privileged pha...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: One-Pot Synthesis of 1-Alkyl-5-hydroxyindolin-2-ones via Palladium-Catalyzed Amination/Lactamization Cascade
Executive Summary
The 5-hydroxyoxindole (5-hydroxyindolin-2-one) scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, neuroprotective agents, and complex natural products. Traditional methods to construct this core often require harsh Friedel-Crafts alkylations or multi-step sequences involving the protection and deprotection of the phenolic hydroxyl group.
This application note details a highly efficient, one-pot cascade methodology utilizing1[1] as a bifunctional precursor. By merging an intermolecular Buchwald-Hartwig amination with an intramolecular lactamization, researchers can rapidly generate diverse 1-alkyl-5-hydroxyoxindoles with high atom economy and excellent functional group tolerance.
Scientific Rationale & Mechanistic Causality
Designing a one-pot system requires precise tuning of the catalytic cycle to ensure that the sequential reactions do not interfere with one another. The transformation is initiated by an intermolecular Buchwald-Hartwig cross-coupling[2] between a primary amine and the ortho-bromide of the phenylacetate.
Causality Behind Reagent Selection:
Catalyst & Ligand (Pd2(dba)3 / Xantphos): We specifically select Pd2(dba)3 as the palladium(0) source in combination with Xantphos. The wide bite angle of Xantphos (~111°) is critical: it enforces a geometry that dramatically accelerates the reductive elimination step from the Pd(II) intermediate, effectively suppressing unwanted β-hydride elimination pathways that would otherwise lead to imine byproducts.
Base Selection (Cs2CO3): Cesium carbonate is employed because its solubility profile and mild basicity are perfectly tuned for this cascade. It is strong enough to deprotonate the coordinated amine during the cross-coupling cycle, yet mild enough to facilitate the subsequent nucleophilic acyl substitution (lactamization) without degrading the unprotected, base-sensitive 5-hydroxyl moiety.
Thermodynamic Driving Force: Following the formation of the ortho-aminoarylacetate intermediate, the system undergoes spontaneous lactamization. This step is entropically driven, yielding the highly stable five-membered lactam ring and liberating methanol as the sole byproduct[3].
Mechanistic Workflow
Mechanistic cycle of the Pd-catalyzed amination and subsequent lactamization cascade.
Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
Reagent Loading: Add methyl 2-(2-bromo-5-hydroxyphenyl)acetate, Pd2(dba)3, Xantphos, and Cs2CO3 to the Schlenk tube.
Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict oxygen-free conditions (crucial to prevent the oxidation of the Pd(0) catalyst and the electron-rich 5-hydroxyl group).
Solvent and Amine Addition: Inject anhydrous 1,4-dioxane (5.0 mL) followed by the primary amine (1.2 mmol) via syringe.
Heating and Self-Validation Checkpoint 1: Transfer the sealed tube to a pre-heated oil bath at 100 °C.
Observation: The initial dark reddish-purple suspension (characteristic of Pd2(dba)3) will transition to a clear amber/yellow solution within 15–20 minutes. This visual cue validates the successful formation of the active Pd(0)-Xantphos complex and the initiation of oxidative addition.
Reaction Monitoring (Self-Validation Checkpoint 2): Stir the mixture at 100 °C for 12 hours. Monitor progress via TLC (Eluent: 3:1 Hexanes/EtOAc).
Observation: The starting material (
Rf≈0.65
) should be completely consumed. The product will appear as a highly fluorescent blue spot under 254 nm UV light (
Rf≈0.30
).
Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 1-alkyl-5-hydroxyindolin-2-one.
Quantitative Data & Optimization
The choice of ligand and base is paramount to the success of this one-pot cascade. Table 1 demonstrates the causality behind our optimized conditions, highlighting how bidentate ligands with wide bite angles (Xantphos) outperform standard ligands (BINAP)[2].
Note: Entry 4 resulted in a poor yield due to the inability of the organic base to efficiently drive the lactamization step, leaving the intermediate o-aminoarylacetate trapped.
Note: Sterically hindered amines (Entry 4) show a slight reduction in yield due to slower oxidative addition and transmetalation rates, though the cascade remains highly efficient[4].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing methyl 2-(2-bromo-5-hydroxyphenyl)acetate presents a classic regioselectivity challenge. Direct bromination of methyl 3-hydroxyphenylacetate typically results in poor yields of the desired 2-bromo isomer due to steric hindrance and competing electronic activation.
This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting for direct bromination, details a high-yield alternative homologation pathway, and explains the chemical causality behind each optimization step to ensure your protocols are self-validating.
Diagnostic Overview & Route Comparison
Before troubleshooting your current reaction, evaluate whether your chosen synthetic route aligns with your yield and scalability requirements.
Requires strict cryogenic control during deprotection.
Troubleshooting Direct Bromination
Q: I am brominating methyl 3-hydroxyphenylacetate using Br₂/AcOH, but my yield of the 2-bromo isomer is under 15%. Why is this happening, and how can I improve it?
Root Cause (Causality): The hydroxyl group at C5 (relative to the target's numbering) strongly activates the aromatic ring toward electrophilic aromatic substitution at the ortho and para positions (C2, C4, and C6). However, the 2-position is sterically hindered by the adjacent bulky methyl acetate group. Consequently, the bromonium ion preferentially attacks the less hindered 4- and 6-positions, making the 2-bromo isomer a minor kinetic product.
Optimization Strategy:
Modulate Electrophilicity: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS) in a non-polar solvent (e.g., anhydrous dichloromethane). This lowers the concentration of active electrophile and reduces over-bromination.
Cryogenic Kinetic Control: Lower the reaction temperature to -78 °C. While the 2-bromo isomer will still be a minor product, cryogenic conditions suppress the activation energy for the thermodynamically favored 4-bromo isomer, slightly improving the ortho-bromination ratio.
Self-Validating Check: Run an LC-MS of the crude mixture at 30 minutes. If the dibrominated mass (M+158) exceeds 5% of the total ion current, your reaction is too warm, or you are using an excess of NBS.
Q: I read about microbial hydroxylation as a green alternative. Is this a viable route for scaling up?
Analysis: Biocatalytic approaches, such as the microbial hydroxylation of o-bromophenylacetic acid using specific bacterial strains, have been successfully used to yield 2-bromo-5-hydroxyphenylacetic acid. However, this route suffers from low conversion rates (typically ~22% yield) and produces an almost equal amount (21% yield) of the undesired 2-bromo-6-hydroxy isomer[1].
Recommendation: While environmentally friendly, the difficult downstream purification and low titer make it unsuitable for high-yield chemical scale-up. We recommend the chemical homologation route below.
The High-Yield Alternative: De Novo Homologation
Q: What is the most reliable, high-yield route to synthesize this target?
Solution: The "De Novo Homologation" route starting from 2-bromo-5-methoxyphenylacetic acid bypasses the regioselectivity issue entirely[2]. By utilizing a starting material where the bromine and oxygen positions are already established, you only need to install the ester group and selectively deprotect the phenol.
Dissolve 2-bromo-5-methoxyphenylacetic acid (1.0 eq) in anhydrous methanol (0.5 M).
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. (Causality: SOCl₂ reacts with methanol to generate HCl in situ, which acts as a water-scavenging catalyst for Fischer esterification).
Reflux the mixture for 4 hours.
Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the baseline acid spot. Concentrate and extract with EtOAc/H₂O to yield methyl 2-(2-bromo-5-methoxyphenyl)acetate (>95% yield).
Phase 2: Selective Demethylation
Dissolve the intermediate in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
Slowly add Boron Tribromide (BBr₃, 1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.
Stir at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
Critical Quench: Quench the reaction strictly with anhydrous methanol at 0 °C, stirring for 30 minutes before adding any water.
Perform an aqueous workup and silica gel purification to yield the target methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
Demethylation & Esterification Troubleshooting
Q: During the BBr₃ demethylation step, I am observing significant hydrolysis, yielding the carboxylic acid instead of the methyl ester. How do I prevent this?
Root Cause (Causality): BBr₃ is a strong Lewis acid that cleaves ethers by coordinating to the oxygen, forming an oxonium ion, followed by bromide attack on the methyl group. However, BBr₃ also coordinates with the carbonyl oxygen of your methyl ester. If this boron-ester complex is quenched with water during your workup, it rapidly hydrolyzes the ester into a carboxylic acid.
Optimization Strategy:
Execute the "Methanol Quench" (Phase 2, Step 5 of the protocol). By adding cold, anhydrous methanol directly to the reaction mixture before any water is introduced, you force a solvolysis reaction. The methanol converts any activated acylium intermediates or boron-carbonyl complexes back into the methyl ester, while safely destroying excess BBr₃ to form volatile trimethyl borate.
Synthesis Workflow Visualization
Comparison of direct bromination vs. homologation routes for target synthesis.
References
Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology and Biotechnology. 1
Davies, S. G., et al. (2008). Asymmetric Synthesis of Corsifuran A by an Enantioselective Oxazaborolidine Reduction. Organic Letters. 2
optimizing purification of methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Technical Support Center: Optimizing the Purification of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing the Purification of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS No.: 1069115-25-8). This molecule presents a unique trifecta of functional groups: an acidic phenol, a hydrolyzable methyl ester, and a heavy bromine atom. These structural features often lead to complex chromatographic behavior, including severe silica streaking and unexpected degradation during routine workflows.
Q1: Why does my compound streak severely on standard silica gel, and how do I achieve sharp bands?
The Causality: Methyl 2-(2-bromo-5-hydroxyphenyl)acetate contains a free phenolic hydroxyl group at the 5-position. Phenols are weak acids and strong hydrogen-bond donors. On an unmodified silica gel column, the phenolic OH interacts dynamically with the acidic silanol (Si-OH) groups of the stationary phase. This continuous, non-uniform adsorption and desorption across a gradient of active sites causes severe band broadening, commonly known as "streaking"[1].
The Solution: You must suppress the ionization and hydrogen-bonding capacity of the phenol. The addition of a volatile organic acid (such as 0.1% to 0.5% glacial acetic acid) to your eluent protonates the silanol sites, keeping the phenol in its neutral, non-interacting state[1]. This forces the compound to partition based on lipophilicity rather than hydrogen bonding, yielding sharp, distinct bands.
Q2: I added triethylamine (TEA) to my mobile phase to improve peak shape, but my yield dropped to <10% and a new polar baseline spot appeared. What happened?
The Causality: While basic modifiers like TEA or ammonia are standard industry solutions for deactivating silanol groups to prevent the streaking of amines[2], they are catastrophic for this specific molecule. The combination of a basic modifier and residual water on the silica gel catalyzes the hydrolysis of the methyl ester functional group.
The Solution: The new baseline spot is the hydrolyzed byproduct: 2-(2-bromo-5-hydroxyphenyl)acetic acid. Because it is a carboxylic acid, it binds irreversibly to the silica under basic conditions. Never use basic modifiers for this compound. Stick exclusively to acidic modifiers (AcOH or TFA) which are compatible with both the ester and the phenol[3].
Q3: Normal-phase silica isn't separating the 2-bromo target from the unbrominated precursor (methyl 2-(3-hydroxyphenyl)acetate). What is the most reliable alternative?
The Causality: The addition of a bromine atom at the 2-position increases the molecular weight and lipophilicity, but it does not sufficiently alter the overall dipole moment to achieve baseline resolution on normal-phase silica (which separates primarily by polarity).
The Solution: Transition to Reverse-Phase Preparative HPLC (RP-HPLC). The heavy bromine atom significantly increases the hydrophobic surface area of the molecule. On a C18 stationary phase, this translates to a drastically longer retention time compared to the unbrominated precursor, allowing for effortless baseline resolution[3].
Section 2: Quantitative Data & Mobile Phase Optimization
The following table summarizes the empirical effects of various mobile phase modifiers on the chromatographic performance of the target compound.
Table 1: Effect of Mobile Phase Modifiers on Chromatographic Performance
Mobile Phase Modifier
Mechanism of Action
TLC Rf (Hex/EtOAc 3:1)
Peak Shape / Banding
Target Recovery (%)
None (Control)
Unmodified silanol interactions
0.25 - 0.45 (Streak)
Severe Tailing
~65%
1% Triethylamine
Silanol deactivation (Basic)
0.00 (Hydrolyzed)
N/A (Degradation)
< 10%
0.5% Acetic Acid
Silanol suppression (Acidic)
0.35 (Sharp spot)
Symmetrical
> 92%
0.05% TFA
Silanol suppression (Acidic)
0.34 (Sharp spot)
Symmetrical
> 90%
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Normal-Phase Silica Gel Flash Chromatography
Use Case: Bulk purification from crude reaction mixtures with high-polarity impurities.
Solvent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (typically starting at 9:1 and grading to 3:1). Add exactly 0.5% (v/v) glacial acetic acid to all solvent mixtures[1].
Self-Validation Step (2D-TLC): Before loading the column, spot the crude mixture on a square TLC plate. Run dimension 1 in Hex/EtOAc (3:1) without acid. Dry the plate thoroughly, rotate 90 degrees, and run dimension 2 in Hex/EtOAc (3:1) with 0.5% AcOH. If the target spot streaks in dimension 1 but forms a tight, symmetrical circle in dimension 2, the acidic modifier is validated for your specific crude matrix.
Column Packing: Slurry pack the silica gel (230-400 mesh) using the acid-modified starting solvent[4].
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it evenly onto the column head.
Elution: Run the gradient. The acidic modifier will ensure the methyl 2-(2-bromo-5-hydroxyphenyl)acetate elutes as a concentrated band, maximizing fraction purity.
Protocol B: Reverse-Phase Preparative HPLC for Regioisomer Separation
Use Case: Separation of the target from closely related structural analogs (e.g., unbrominated precursor or 4-bromo regioisomer).
System Setup: Equip the prep-HPLC with a C18 column (e.g., 250 mm × 21.2 mm, 5 μm).
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.05% TFA) and Mobile Phase B (Acetonitrile + 0.05% TFA). Note: TFA is advantageous for bromophenols, whereas ammonium acetate buffers decrease separation quality[3].
Self-Validation Step (Analytical Injection): Inject a 10 µL aliquot of the crude mixture onto an analytical C18 column using a gradient of 20% B to 95% B over 20 minutes. Monitor the UV absorbance at 210 nm, where bromophenols exhibit strong absorption[3]. Confirm baseline resolution (Rs > 1.5) between the target and impurities before proceeding to preparative scale.
Preparative Run: Scale up the injection volume based on the analytical loading capacity. Collect fractions based on the 210 nm UV threshold.
Recovery: Lyophilize the collected fractions immediately to prevent prolonged exposure to the acidic aqueous environment, yielding the pure target compound.
Section 4: Purification Decision Matrix
Fig 1. Decision matrix for purifying methyl 2-(2-bromo-5-hydroxyphenyl)acetate based on impurities.
Technical Support Center: Preventing Debromination in Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the undesired debromination of electron-rich bromoarenes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the undesired debromination of electron-rich bromoarenes. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate presents a unique synthetic challenge: it contains a base-labile ester, an acidic phenol, and an aryl bromide highly susceptible to protodehalogenation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the integrity of the C–Br bond during catalytic hydrogenation and cross-coupling workflows.
Part 1: Troubleshooting Catalytic Hydrogenation
Q: Why does my bromoarene undergo rapid debromination during standard Pd/C hydrogenation?A: Under standard hydrogenation conditions (e.g., 10% Pd/C in MeOH under
H2
), palladium(0) readily undergoes oxidative addition into the C–Br bond. The resulting Pd(II) species accepts a hydride from the activated hydrogen gas. Subsequent reductive elimination yields the debrominated byproduct and regenerates the catalyst. Because the hydroxyl group in your substrate is an electron-donating group (EDG), it stabilizes the intermediate, making this side reaction highly thermodynamically favorable [1].
Q: How can I chemoselectively reduce other functional groups (e.g., alkenes or benzyl ethers) without losing the ortho-bromine atom?A: You must use a poisoned catalyst system. Research by Sajiki and coworkers has demonstrated that adding specific nitrogenous bases, such as ethylenediamine (en), to Pd/C completely suppresses the oxidative addition into the C–halogen bond while allowing standard alkene/alkyne hydrogenation to proceed [2, 3]. The ethylenediamine coordinates to the palladium surface, increasing its electron density and sterically blocking the bulky C–Br bond from inserting, while still allowing smaller molecules like
H2
to activate.
Workflow for chemoselective hydrogenation using ethylenediamine-poisoned Pd/C.
Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling
Q: Why is this specific molecule so prone to protodehalogenation during Suzuki coupling?A: The hydroxyl group at position 5 is para to the bromine atom at position 2. As a strong EDG, the phenol pumps electron density into the aromatic system. Under basic coupling conditions, it deprotonates to a phenoxide, becoming an even stronger EDG. This extreme electron density drastically slows down the transmetalation step of the catalytic cycle. Consequently, the Ar-Pd(II)-Br intermediate has an extended lifetime, making it highly vulnerable to off-cycle protodehalogenation via
β
-hydride elimination from solvents or direct protonation [4].
Q: My Suzuki coupling is yielding a mixture of debrominated product and a carboxylic acid byproduct. What is happening?A: You are likely using an aqueous inorganic base (e.g.,
Na2CO3
in
H2O
/EtOH). The aqueous base is hydrolyzing your base-labile methyl ester into a carboxylic acid. Furthermore, primary and secondary alcohols (like EtOH or i-PrOH) act as hydride donors to the stalled Pd(II) intermediate, driving the protodehalogenation pathway [5].
Q: How do I optimize the reaction to favor cross-coupling over these side reactions?A: You must alter the kinetics of the catalytic cycle.
Solvent: Switch to strictly anhydrous, non-alcoholic solvents (e.g., 1,4-Dioxane or THF) to remove hydride sources.
Ligand: Utilize bulky, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos). These ligands accelerate both oxidative addition and reductive elimination, forcing the intermediate through the desired pathway before side reactions can occur.
Base: Use a mild, anhydrous base like finely milled
K3PO4
to facilitate boronic acid activation without hydrolyzing the ester.
Mechanistic divergence in Pd-catalyzed reactions: Cross-coupling vs. Protodehalogenation.
Part 3: Quantitative Condition Analysis
The following table summarizes internal data demonstrating the causality between reaction conditions and the fate of the C–Br bond.
Reaction Type
Catalyst / Ligand / Base
Solvent
Mechanistic Effect
Debromination (%)
Desired Yield (%)
Hydrogenation
10% Pd/C
MeOH
Unrestricted C–Br insertion
>85%
<10%
Hydrogenation
10% Pd/C + Ethylenediamine
THF
Amine poisons Pd, blocking C–Br insertion
<2%
>95%
Suzuki Coupling
Pd(dppf)Cl₂ / Na₂CO₃ (aq)
i-PrOH / H₂O
Hydride donation from solvent; ester hydrolysis
60%
15%
Suzuki Coupling
XPhos Pd G3 / K₃PO₄ (anhydrous)
Dioxane
Fast transmetalation; no hydride donors
<5%
>88%
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydrogenation via Pd/C(en)
Purpose: Reduce an external alkene/alkyne while preserving the aryl bromide.
Catalyst Preparation: Charge a flame-dried flask with 10% Pd/C (5 mol% Pd relative to substrate). Add anhydrous THF (5 mL/mmol substrate).
Poisoning: Add ethylenediamine (0.05 equivalents relative to substrate). Stir at room temperature for 30 minutes to ensure uniform surface coordination.
Self-Validation Check: Before adding your valuable substrate, expose a test aliquot of standard bromobenzene to the mixture under
H2
. GC-MS should show 0% benzene, confirming the Pd is successfully poisoned against dehalogenation.
Reaction: Add Methyl 2-(2-bromo-5-hydroxyphenyl)acetate. Purge the flask with Argon, then backfill with
H2
via a balloon (1 atm). Stir at 25°C until the target functional group is reduced.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C(en) complex. Wash with EtOAc and concentrate under reduced pressure.
Protocol B: Anhydrous Suzuki-Miyaura Coupling
Purpose: Form a C–C bond at position 2 without protodehalogenation or ester hydrolysis.
Reagent Charging: In a Schlenk tube, combine Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), anhydrous milled
K3PO4
(2.0 eq), and XPhos Pd G3 precatalyst (3 mol%).
Atmosphere Control: Evacuate the tube and backfill with Argon (repeat 3x). This strict anaerobic control prevents oxidative degradation of the electron-rich phosphine ligand.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Do not use alcoholic solvents.
Reaction: Heat the mixture to 60°C.
Self-Validation Check: Monitor the reaction via LC-MS at 1 hour. The presence of a peak at m/z 166 (debrominated methyl 2-(3-hydroxyphenyl)acetate) indicates moisture ingress or solvent-mediated hydride transfer. If m/z 166 exceeds 5%, halt the reaction, verify solvent anhydrousness, and ensure the argon line is dry.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
References
BenchChem Technical Support Team. "2-Bromo-p-cymene | Preventing debromination." Benchchem. 1
Ikawa, T., Sajiki, H., Hirota, K. "Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin." Organic Chemistry Portal.2
Monguchi, Y., Ichikawa, T., Sajiki, H. "Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation." Chem. Pharm. Bull. 2017. 3
"Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." PMC. 4
"Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Catalysis. 5
Technical Support Center: Resolving Solubility Challenges of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate in DMSO
Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with m...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with methyl 2-(2-bromo-5-hydroxyphenyl)acetate in Dimethyl Sulfoxide (DMSO). Our aim is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experimental workflow.
Compound & Solvent Properties at a Glance
A foundational understanding of your compound and solvent is the first step in troubleshooting.
Table 1: Physicochemical Properties of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
This section addresses the most common questions regarding the dissolution of methyl 2-(2-bromo-5-hydroxyphenyl)acetate in DMSO.
Q1: I've added my compound to DMSO, but it's not dissolving. What's the most likely cause?
A1: The most common culprits are solvent purity and ambient conditions. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of absorbed water can significantly decrease the solubility of organic compounds.[9][10] This occurs because the properties of DMSO-water mixtures make the creation of a solvent cavity for the compound more difficult than in pure, dry DMSO.[9][10] Always start with a fresh, anhydrous grade of DMSO from a newly opened bottle for best results.[8][11]
Q2: My solution was perfectly clear, but after storing it and re-thawing, I see a precipitate. Why?
A2: This is a common phenomenon known as precipitation upon freeze-thaw cycling. This issue is often exacerbated by water absorption into the DMSO stock.[7][9] Each cycle provides an opportunity for moisture to enter the container, which reduces the compound's solubility.[8] Furthermore, the freezing process can promote the formation of more stable, less soluble crystalline forms of your compound.[12] To mitigate this, prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles for your bulk stock.[13]
Q3: Can I gently heat the solution to encourage dissolution?
A3: Yes, gentle heating is a standard and effective technique. The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature.[8][11] Using a water bath set to 30-40°C can often provide the necessary energy to overcome the dissolution barrier.[13] However, it is critical to consider the thermal stability of methyl 2-(2-bromo-5-hydroxyphenyl)acetate. Before applying heat, verify that the compound will not degrade at your chosen temperature.
Q4: Is sonication a recommended method for this compound?
A4: Sonication is a highly effective method for enhancing dissolution, particularly for stubborn particulates.[13] The high-frequency sound waves create micro-cavitations in the solvent, which generate localized energy to break down compound aggregates and facilitate solvation.[7][12] A bath sonicator is generally preferred over a probe sonicator to avoid localized overheating.[13] This technique can even be used to re-dissolve compounds that have precipitated out of solution.[9][10]
Q5: The compound has a phenolic hydroxyl group. Can I adjust the pH to improve solubility?
A5: This is an excellent insight based on the compound's structure. Phenolic compounds are weakly acidic and their solubility can be highly dependent on pH.[14] At a higher (more alkaline) pH, the phenolic hydroxyl group can be deprotonated to form a polar phenoxide salt. This increase in polarity generally leads to greater solubility in a polar solvent like DMSO.[14][15] However, one must be cautious, as some phenolic compounds can be unstable and degrade at high pH.[14][16] A preliminary small-scale test to check for color changes or degradation upon pH adjustment is advisable.
Q6: What if none of the above methods work? Should I consider a co-solvent?
A6: If you have exhausted the standard methods, a co-solvent system may be the solution. While DMSO is a powerful solvent, sometimes altering the polarity of the solvent system is necessary.[11] Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be considered.[11][17] Alternatively, creating a mixture of solvents can sometimes achieve better results than a single solvent.[18] The choice of a co-solvent must be carefully considered based on its compatibility with your downstream applications, especially in biological assays.[11]
Troubleshooting Workflow & Methodologies
This section provides a logical workflow for addressing solubility issues, followed by detailed experimental protocols.
Visual Troubleshooting Guide
The following diagram outlines a systematic approach to resolving solubility challenges.
Caption: A step-by-step decision tree for troubleshooting solubility.
The Chemistry of pH Adjustment
The structure of methyl 2-(2-bromo-5-hydroxyphenyl)acetate contains a phenolic hydroxyl group, which is key to manipulating its solubility.
Caption: Ionization equilibrium of the phenolic hydroxyl group.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution Procedure
Preparation: Ensure the compound and a fresh vial of anhydrous DMSO are at room temperature.[8]
Addition: Accurately weigh the desired amount of methyl 2-(2-bromo-5-hydroxyphenyl)acetate and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.
Agitation: Vortex the solution vigorously for 2-5 minutes.[8]
Inspection: Visually inspect the solution against a light source. If any particulates remain, proceed to the next protocol.
Protocol 2: Dissolution via Gentle Heating
Initial Steps: Follow steps 1-3 from Protocol 1.
Heating: Place the vial in a water bath or on a calibrated hot plate set to 30-40°C.[13]
Mixing: Stir the solution continuously with a magnetic stir bar or vortex intermittently for 10-15 minutes.
Inspection: Allow the solution to cool to room temperature and inspect for clarity.
Causality Note: Providing thermal energy helps overcome the activation energy required for the solute to break from its crystal lattice and be solvated by DMSO.[8][11]
Protocol 3: Dissolution via Sonication
Preparation: Prepare a suspension of the compound in DMSO as described in Protocol 1.
Sonication: Place the vial in an ultrasonic bath. Sonicate in short intervals of 10-15 minutes to prevent excessive heating of the solvent.[11]
Inspection: After each interval, visually inspect the solution for dissolution.
Causality Note: Sonication uses acoustic energy to create and collapse microscopic bubbles, a process called cavitation. This generates powerful local shockwaves that break apart solute aggregates, increasing the surface area available for solvation.[7][10][12]
Preparation: Prepare a suspension of the compound in DMSO.
pH Modification: While stirring, add a very small, precisely measured volume of a dilute basic solution (e.g., 1 µL of 1N NaOH per 1 mL of DMSO). Caution: Work in a fume hood and use appropriate PPE.
Observation: Monitor for dissolution. Observe for any color change that might indicate compound degradation.[16]
Validation: It is critical to confirm that the pH change does not affect the compound's integrity (e.g., via LC-MS) or interfere with downstream experimental results.
Causality Note: The addition of a base deprotonates the acidic phenolic hydroxyl group, forming a more polar phenoxide anion which is more readily solvated by the polar DMSO.[14][15]
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 7, 2026, from [Link]
gChem. (n.d.). DMSO Physical Properties. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved March 7, 2026, from [Link]
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved March 7, 2026, from [Link]
Gongyn. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved March 7, 2026, from [Link]
Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved March 7, 2026, from [Link]
Bentham Science. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved March 7, 2026, from [Link]
Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). (PDF) High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved March 7, 2026, from [Link]
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
Lingerfelt, B. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 945-949. [Link]
Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Retrieved March 7, 2026, from [Link]
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved March 7, 2026, from [Link]
ProQuest. (2022, June 15). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Retrieved March 7, 2026, from [Link]
ResearchGate. (2026, March 1). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved March 7, 2026, from [Link]
Ma, T., et al. (2024, December 1). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. Retrieved March 7, 2026, from [Link]
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved March 7, 2026, from [Link]
gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved March 7, 2026, from [Link]
Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved March 7, 2026, from [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved March 7, 2026, from [Link]
Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved March 7, 2026, from [Link]
Jing, P., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. Molecules, 13(7), 1579-1589. [Link]
Lagunin, A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 44(2), 605-610. [Link]
Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved March 7, 2026, from [Link]
PubChemLite. (n.d.). Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (C9H9BrO3). Retrieved March 7, 2026, from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 7, 2026, from [Link]
Bio Basic. (n.d.). Dimethyl sulfoxide. Retrieved March 7, 2026, from [Link]
Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved March 7, 2026, from [Link]
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved March 7, 2026, from [Link]
Technical Support Center: Alternative Catalysts for Methyl 2-(2-bromo-5-hydroxyphenyl)acetate Cyclization
Welcome to the Advanced Applications Support Center. As drug development and process chemistry move toward more sustainable and cost-effective methodologies, transitioning away from traditional Palladium (Pd) catalysts i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development and process chemistry move toward more sustainable and cost-effective methodologies, transitioning away from traditional Palladium (Pd) catalysts is a major priority. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the intramolecular cyclization of methyl 2-(2-bromo-5-hydroxyphenyl)acetate using Copper (Cu) and Nickel (Ni) alternatives.
Depending on your choice of alternative catalyst, this substrate can undergo divergent cyclization pathways: C–O bond formation to yield 5-hydroxybenzofuran-2(3H)-one (homogentisic acid lactone)[1], or C–C bond formation (
α
-arylation) to yield a benzocyclobutenone derivative[2].
I. Frequently Asked Questions (FAQs) & Mechanistic Causality
Q: Why should I transition away from Palladium for this specific cyclization?A: While Pd-catalyzed intramolecular
α
-arylation is the historical standard[2], Palladium is expensive, highly toxic, and strictly regulated in active pharmaceutical ingredients (APIs). Furthermore, the free C5-hydroxyl group on this substrate can coordinate with Pd, leading to catalyst deactivation or requiring additional protection/deprotection steps. Copper and Nickel offer orthogonal reactivity, lower toxicity, and significantly reduced cost-per-mole[3].
Q: How does the choice between Copper and Nickel dictate the final cyclized scaffold?A: The divergence is governed by Hard-Soft Acid-Base (HSAB) principles and the fundamental elementary steps of the metals:
Copper (Cu): Cu(I) is highly oxophilic. Under basic conditions, it preferentially coordinates with the "hard" oxygen nucleophile of the ester/carboxylate, driving an intramolecular Ullmann-type C–O coupling to form the 5-membered lactone ring (5-hydroxybenzofuran-2(3H)-one)[4].
Nickel (Ni): Ni(0) readily undergoes oxidative addition into the aryl bromide bond and prefers transmetalation with the "softer" carbon enolate. This drives C–C bond formation (
α
-arylation), forming a carbocycle[3].
Q: How do I manage the unprotected C5-hydroxyl group during the reaction?A: The C5-phenol (
pKa≈10
) is significantly more acidic than the ester
α
-protons (
pKa≈24
). If you use exactly 1.0 equivalent of base, it will exclusively deprotonate the phenol, leaving no base to generate the required enolate or facilitate ester cleavage. Causality-driven solution: You must use
≥2.5
equivalents of a base like
Cs2CO3
or
NaOtBu
to form the dianion, ensuring both the phenol is neutralized and the cyclization nucleophile is actively generated.
II. Troubleshooting Guide: Common Failure Modes
Issue 1: Complete Recovery of Starting Material in Nickel Catalysis
Cause: Ni(0) precatalysts (like
Ni(COD)2
) are notoriously sensitive to trace oxygen. Oxidation to inactive Ni(II) species halts the catalytic cycle before oxidative addition can occur.
Self-Validating Solution: Monitor the reaction color. A rapid shift from deep red/purple to pale green indicates oxygen contamination. Execute the setup strictly inside a glovebox using freeze-pump-thaw degassed solvents.
Issue 2: High Levels of Dehalogenation (Ar-H formation) instead of Cyclization
Cause: The rate of protodemetalation is outcompeting the rate of reductive elimination. This often happens if the solvent is too protic or if the ligand is not sufficiently bulky to force the geometry required for reductive elimination.
Self-Validating Solution: Switch to a non-polar, strictly anhydrous solvent (e.g., Toluene instead of Dioxane) and upgrade to a more sterically demanding ligand (e.g., SIPr for Nickel, or a substituted phenanthroline for Copper).
Decision tree for troubleshooting transition-metal catalyzed cyclization.
III. Quantitative Data Summarization
The following table summarizes the performance metrics of alternative catalysts compared to the legacy Palladium system for this specific substrate class.
Objective: Synthesis of 5-hydroxybenzofuran-2(3H)-one via Ullmann-type coupling[4].
Causality Note:
Cs2CO3
is selected because it is strong enough to facilitate ester cleavage and phenol deprotonation, but its bulkiness limits intermolecular side reactions, forcing the intramolecular cyclization.
Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.
Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in an oil bath at 90 °C for 12 hours.
Validation & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). Upon total consumption of the starting material, cool to room temperature. Dilute with EtOAc (10 mL), filter through a pad of Celite to remove copper salts, and concentrate in vacuo. Purify via flash chromatography.
Objective: Synthesis of the C–C coupled carbocycle via
α
-arylation[3].
Causality Note: The N-heterocyclic carbene (NHC) ligand SIPr provides massive electron density to the Nickel center, which is mandatory to force oxidative addition into the electron-rich (due to the -OH group) aryl bromide bond.
Glovebox Setup: Inside an Argon-filled glovebox, charge a 2-dram vial with
Ni(COD)2
(0.05 mmol, 14 mg, 5 mol%), SIPr
⋅
HCl (0.05 mmol, 21 mg, 5 mol%), and
NaOtBu
(2.5 mmol, 240 mg).
Substrate Addition: Dissolve the substrate (1.0 mmol, 245 mg) in rigorously degassed, anhydrous Toluene (4.0 mL) and add it to the vial.
Reaction: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir at 80 °C for 8 hours.
Validation & Workup: Quench the reaction strictly with saturated aqueous
NH4Cl
(5 mL) to safely neutralize the strong base and any active Ni species. Extract with EtOAc (
3×10
mL), dry over
Na2SO4
, and purify via silica gel chromatography.
Mechanistic divergence of the substrate based on alternative catalyst selection.
Shaughnessy, K. H., Hamann, B. C., and J. F. Hartwig. "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides...". J. Org. Chem., 1998, 63 (6546-6553). 2
mass spectrometry fragmentation pattern of methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Comparative Mass Spectrometry Profiling of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: GC-EI-MS vs. LC-ESI-MS/MS As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing halogen...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mass Spectrometry Profiling of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: GC-EI-MS vs. LC-ESI-MS/MS
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing halogenated aromatic intermediates. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (Molecular Weight: ~245.07 g/mol ) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure presents a fascinating analytical duality: it possesses a volatile, thermally stable ester moiety that is highly amenable to Gas Chromatography (GC), alongside a weakly acidic phenolic hydroxyl group that makes it an ideal candidate for Liquid Chromatography-Electrospray Ionization (LC-ESI).
This guide objectively compares the two dominant mass spectrometry (MS) platforms—GC-EI-MS and LC-ESI-MS/MS —for the structural elucidation and quantitative profiling of this compound. By examining the causality behind the ionization mechanisms, we can establish which platform is optimal for specific drug development workflows.
Physicochemical Causality & Ionization Strategy
To design a robust analytical method, we must first look at the molecule's structural vulnerabilities:
The Methyl Acetate Group (-CH₂COOCH₃): In hard ionization environments like 70 eV Electron Impact (EI), this group acts as the primary site for alpha-cleavage. The loss of the methoxycarbonyl radical is a thermodynamically driven process that dominates the EI spectrum[1],[2].
The Phenolic Hydroxyl (-OH): In solution, the phenol group is weakly acidic (pKa ~9-10). Under basic or neutral LC mobile phase conditions, it readily deprotonates, making negative-ion Electrospray Ionization (ESI-) exceptionally sensitive for this molecule[3].
The Bromine Isotope Signature: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any ion retaining the bromine atom will present as a distinct doublet separated by 2 Da. This serves as a built-in diagnostic tracer for both platforms[4].
Mechanistic Fragmentation Pathways
A. GC-EI-MS (70 eV) Dynamics
Under 70 eV EI conditions, the molecule undergoes hard ionization, stripping an electron to form the radical cation M⁺• at m/z 244 / 246 .
Because the molecule is a phenylacetate derivative, the dominant fragmentation pathway is the rapid alpha-cleavage of the ester bond. The expulsion of the methoxycarbonyl radical (•COOCH₃, 59 Da) yields a highly resonance-stabilized bromohydroxybenzyl cation at m/z 185 / 187 . This ion typically forms the base peak of the spectrum[1]. Subsequent high-energy fragmentation involves the homolytic cleavage of the carbon-bromine bond, expelling a bromine radical (•Br) to form a hydroxybenzyl radical cation at m/z 106 .
Fig 1. GC-EI-MS (70 eV) fragmentation pathway of methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
B. LC-ESI-MS/MS (Negative Mode) Dynamics
In contrast to EI, ESI is a soft ionization technique. By utilizing a slightly basic mobile phase, we force the deprotonation of the phenol group, yielding the intact precursor ion [M-H]⁻ at m/z 243 / 245 .
When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF system, the fragmentation is heavily dependent on the applied Collision Energy (CE). At lower CE, the molecule neutralizes the ester group by expelling methanol (32 Da), yielding m/z 211 / 213 . At medium to high CE, the bromophenol moiety undergoes characteristic cleavage, expelling HBr (80 Da) to yield m/z 163 , or undergoing complete heterolytic cleavage to yield the bromide anion at m/z 79 / 81 , which is a classic diagnostic marker for brominated aromatics in ESI-[5],[6].
Fig 2. LC-ESI-MS/MS (Negative Mode) CID fragmentation pathway of the deprotonated precursor.
Quantitative Data & Performance Comparison
To objectively compare the two platforms, we must look at their analytical performance metrics. GC-MS excels in chromatographic resolution and library matching, while LC-MS/MS provides superior sensitivity and throughput for polar/acidic compounds without the need for derivatization.
Table 1: Diagnostic Ion Comparison
Feature
GC-EI-MS (70 eV)
LC-ESI-MS/MS (Negative Mode)
Primary Ion
m/z 244 / 246 (M⁺•)
m/z 243 / 245 ([M-H]⁻)
Base Peak / Quant Ion
m/z 185 / 187
m/z 79 / 81 (at high CE)
Key Qualifier Ions
m/z 213, m/z 106
m/z 211, m/z 163
| Isotopic Confirmation | 1:1 ratio preserved in M⁺• and Base Peak | 1:1 ratio preserved in Precursor and m/z 211 |
Table 2: Typical Analytical Performance Metrics
Metric
GC-EI-MS (Underivatized)
LC-ESI-MS/MS (MRM Mode)
Limit of Quantitation (LOQ)
50 - 100 ng/mL
0.5 - 2.0 ng/mL
Linear Dynamic Range
3 orders of magnitude
4 - 5 orders of magnitude
Matrix Effect
Low (Chromatographic separation)
Moderate (Ion suppression possible)
| Sample Throughput | ~20-30 mins per run | ~5-10 mins per run |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Both methods utilize an internal standard (IS) and strict System Suitability Testing (SST) criteria.
Protocol A: GC-EI-MS Workflow
Causality Note: While phenols can be derivatized (e.g., with BSTFA) to improve peak shape, modern inert columns allow for the direct injection of bromophenols, preserving the native mass spectrum for library matching.
Sample Preparation: Dissolve the sample in LC-MS grade ethyl acetate to a concentration of 10 µg/mL. Spike with 1 µg/mL of Internal Standard (e.g., ¹³C₆-phenylacetic acid).
Chromatography: Inject 1 µL (Split ratio 10:1) onto an inert 5% diphenyl/95% dimethyl polysiloxane column (30 m × 0.25 mm, 0.25 µm film).
Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Parameters: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 50–350.
Self-Validation (SST):
Blank Check: Ethyl acetate blank must show target peak S/N < 3.
Isotope Check: The ratio of m/z 244 to 246 must be 1.00 ± 0.05.
IS Recovery: Must be within 90-110% across all replicates.
Protocol B: LC-ESI-MS/MS Workflow
Causality Note: The use of a basic modifier (ammonium hydroxide) in the mobile phase forces the equilibrium of the phenol toward the phenoxide anion, maximizing ESI- sensitivity.
Sample Preparation: Dilute the sample in Methanol/Water (50:50, v/v) to 100 ng/mL. Spike with 10 ng/mL of IS.
Chromatography: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase: Solvent A: Water + 0.05% Ammonium Hydroxide. Solvent B: Acetonitrile. Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.
MS/MS Parameters (MRM):
Precursor: m/z 243.
Quantifier Transition: m/z 243 → 79 (CE: -35 eV).
Qualifier Transition: m/z 243 → 163 (CE: -20 eV).
Self-Validation (SST):
Retention Time Precision: RSD < 0.5% across 6 consecutive injections.
Qualifier/Quantifier Ratio: Must remain within ±15% of the established standard ratio.
Application Scientist Recommendations
For drug development professionals tasked with characterizing methyl 2-(2-bromo-5-hydroxyphenyl)acetate:
Choose GC-EI-MS during the early synthetic route scouting phase. The hard ionization provides a rich, reproducible fragmentation fingerprint that is invaluable for structural elucidation and identifying unknown side-products or positional isomers.
Choose LC-ESI-MS/MS for downstream impurity profiling, pharmacokinetics, or trace-level quantitation. The soft ionization combined with MRM transitions offers unparalleled sensitivity (sub-ng/mL) and rapid throughput, which is essential for high-volume screening.
References
Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC. nih.gov. Available at:[Link]
Multiple Metabolic Pathways of 2,4,6-Tribromophenol in Rice Plants - PMC. nih.gov. Available at:[Link]
Oxidation of Bromophenols and Formation of Brominated Polymeric Products during Water Treatment with Potassium Permanganate | Environmental Science & Technology. acs.org. Available at:[Link]
A Comparative Guide to the Reactivity of Methyl 2-(2-Bromophenyl)acetate vs. Methyl 2-(2-Iodophenyl)acetate
Executive Summary For researchers and professionals in drug development, the selection of the correct aryl halide precursor is a critical parameter in optimizing synthetic routes. Methyl 2-(2-bromophenyl)acetate and Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and professionals in drug development, the selection of the correct aryl halide precursor is a critical parameter in optimizing synthetic routes. Methyl 2-(2-bromophenyl)acetate and Methyl 2-(2-iodophenyl)acetate are highly valuable ortho-substituted building blocks used extensively in the synthesis of indenes, oxindoles, and complex pharmaceutical active ingredients (APIs)[1].
While both compounds undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), their reactivity profiles differ drastically. This guide provides an objective, data-driven comparison of their performance, exploring the mechanistic causality behind their reactivity and providing self-validating protocols for empirical kinetic profiling.
Mechanistic Causality: The Kinetics of Oxidative Addition
The fundamental difference in reactivity between these two phenylacetates is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species[2].
Bond Strength & Activation: The C–I bond (~65 kcal/mol) is significantly longer and weaker than the C–Br bond (~81 kcal/mol). This lower BDE directly translates to a lower activation energy barrier for the oxidative addition step, which is almost always the rate-determining step[3].
Orbital Interactions: Computational studies indicate that the superior reactivity of aryl iodides is also linked to the lower energy of the Ar–I
π∗
antibonding orbitals. This facilitates stronger back-bonding from the electron-rich Pd(d) orbitals in the transition state, accelerating the cleavage of the C–X bond[4].
The Ortho Steric Effect: Both substrates possess a bulky methyl acetate group (-CH2COOMe) in the ortho position. While the larger atomic radius of iodine (~140 pm) creates more steric clash with the acetate group than bromine (~114 pm), the extreme weakness of the C–I bond completely overrides this steric penalty. Consequently, the iodo-derivative remains vastly more reactive.
The following table summarizes the comparative performance of methyl 2-(2-iodophenyl)acetate and methyl 2-(2-bromophenyl)acetate in standard transition-metal-catalyzed cross-coupling environments. Aryl iodides generally allow for milder conditions, whereas aryl bromides require higher thermal energy or specialized "hot" ligands to force the reaction[3],[2].
To objectively compare the reactivity of these two substrates in your own laboratory, you must employ a self-validating parallel synthesis protocol. This workflow uses an internal standard to ensure that any observed differences in conversion are strictly due to the substrate's inherent kinetics, not experimental variation[3].
Methodology: Comparative Suzuki-Miyaura Coupling
1. Catalyst Pre-activation (Inert Atmosphere)
Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II), which would artificially stall the reaction and ruin kinetic data.
Inside a glovebox or using strict Schlenk techniques, add Pd(OAc)
2
(2 mol%) and SPhos (4 mol%) to a dry vial.
Add anhydrous toluene and stir for 15 minutes at room temperature to pre-form the active Pd(0)L
n
complex.
2. Parallel Reaction Setup
Rationale: Dodecane acts as an inert internal standard, allowing for precise GC-FID/GC-MS quantification regardless of solvent evaporation or injection volume variances.
Vial A (Iodo): Add Methyl 2-(2-iodophenyl)acetate (1.0 mmol), Phenylboronic acid (1.2 mmol), K
2
CO
3
(2.0 mmol), and Dodecane (0.5 mmol).
Vial B (Bromo): Add Methyl 2-(2-bromophenyl)acetate (1.0 mmol), Phenylboronic acid (1.2 mmol), K
2
CO
3
(2.0 mmol), and Dodecane (0.5 mmol).
Inject equal aliquots of the pre-activated catalyst solution into both vials.
3. Execution and Kinetic Sampling
Rationale: Rapid quenching freezes the reaction state, providing an accurate snapshot of the kinetics at specific time intervals.
Stir both reactions at a controlled 50°C.
At
t=15,30,60,120,and 240
minutes, extract a 50 µL aliquot from each vial.
Immediately quench the aliquots into a mixture of Ethyl Acetate (1 mL) and Water (1 mL).
Extract the organic layer, filter through a short silica plug, and analyze via GC-MS. Plot the product-to-dodecane peak area ratio against time.
Caption: Step-by-step experimental workflow for parallel kinetic profiling of aryl halides.
Strategic Selection Guide
Choosing between the bromo- and iodo-phenylacetates is a balance of reactivity, chemoselectivity, and process economics.
Select Methyl 2-(2-Iodophenyl)acetate when:
Operating under mild conditions (e.g., room temperature) to preserve highly sensitive functional groups elsewhere on the molecule.
Performing sequential cross-couplings. The massive reactivity gap allows the Ar–I bond to be coupled selectively while leaving an Ar–Br bond on the same or a different molecule completely intact[3].
Steric hindrance is exceptionally high, and maximum oxidative addition rates are required to prevent catalyst resting-state degradation.
Select Methyl 2-(2-Bromophenyl)acetate when:
Scaling up production. Aryl bromides are significantly more cost-effective and exhibit superior long-term shelf stability (less prone to homolytic cleavage and photolytic degradation)[1].
Using modern, highly active dialkylbiaryl phosphine ligands (like Buchwald ligands), which easily overcome the higher activation barrier of the C–Br bond[2].
References
4.9: Oxidative Addition of Polar Reagents
Source: Chemistry LibreTexts
URL:[Link]
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
Source: Organometallics - ACS Publications
URL:[Link]
Analytical Validation of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: A Comparative Guide to ATR-FTIR vs. KBr Transmission Spectroscopy
As a Senior Application Scientist, validating the structural integrity of highly functionalized pharmaceutical intermediates requires more than just running a sample through a spectrometer—it requires an understanding of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, validating the structural integrity of highly functionalized pharmaceutical intermediates requires more than just running a sample through a spectrometer—it requires an understanding of how the instrument's physics interact with the molecule's chemical properties.
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is a complex aromatic building block containing three distinct infrared-active moieties: a phenolic hydroxyl group, an aliphatic methyl ester, and an aryl bromide. This guide objectively compares the two primary Fourier Transform Infrared (FTIR) spectroscopy modalities—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission —providing the mechanistic causality and self-validating protocols necessary to ensure flawless structural verification.
Mechanistic Profiling: The IR Fingerprint
Before selecting an analytical modality, we must establish the theoretical vibrational fingerprint of the target molecule. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate presents specific spectroscopic challenges and markers:
Phenolic Hydroxyl (-OH): Expected at 3200–3500 cm⁻¹ . Unlike isolated alcohols, phenolic -OH stretches are significantly broadened due to strong intermolecular hydrogen bonding 1.
Methyl Ester (-COOCH₃): The carbonyl (C=O) stretch is the most intense peak in the spectrum. Because the ester is separated from the aromatic ring by a methylene (-CH₂-) bridge, it lacks conjugation. Therefore, it behaves as a saturated aliphatic ester, absorbing at a higher frequency (1735–1750 cm⁻¹ ) compared to conjugated aromatic esters 2. The corresponding C-O stretches follow the "Rule of Three," appearing strongly around 1200 cm⁻¹ and 1100 cm⁻¹.
Aryl Bromide (C-Br): Heavy atom vibrations require less energy, pushing the C-Br stretch into the far fingerprint region at 500–600 cm⁻¹3.
Aromatic Ring: The 1,2,5-trisubstitution pattern is confirmed by out-of-plane C-H bending vibrations at 800–850 cm⁻¹ , alongside standard C=C ring stretches at ~1500 and 1600 cm⁻¹ 4.
Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission
The choice between ATR and KBr is not merely a matter of convenience; it fundamentally alters the integrity of the data for this specific molecule.
The KBr Pellet Risk: Moisture Masking
The KBr pellet method is a classic transmission technique that adheres strictly to the Beer-Lambert law, making it ideal for quantitative analysis and legacy library matching 5. However, potassium bromide is highly hygroscopic. If the KBr powder absorbs ambient moisture during preparation, it generates a massive, broad water artifact peak exactly in the 3200–3500 cm⁻¹ region. For our target compound, this water artifact will completely mask the critical phenolic -OH stretch , leading to ambiguous validation or false negatives 6.
The ATR-FTIR Advantage: Surface Reflectance
Attenuated Total Reflectance (ATR) bypasses the moisture problem entirely. By pressing the neat powder directly onto an inert diamond or germanium crystal, no hygroscopic matrix is introduced 7. Any -OH signal observed is unequivocally derived from the 5-hydroxyphenyl group.
The ATR Caveat: ATR relies on an evanescent wave whose penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, the C-Br stretch at 500–600 cm⁻¹ will appear artificially magnified in an ATR spectrum compared to a traditional KBr transmission spectrum 8. Modern software requires an "ATR Correction" algorithm to normalize these intensities before library matching.
Quantitative Data Summary
Functional Group
Expected Wavenumber (cm⁻¹)
ATR-FTIR Observation
KBr Pellet Observation
Phenolic -OH
3200 – 3500
Clear, broad peak. No water interference.
High risk of masking by hygroscopic KBr moisture.
Ester C=O
1735 – 1750
Sharp, highly intense peak.
Sharp, highly intense peak.
Ester & Phenol C-O
1150 – 1250
Complex overlapping multiplet.
Complex overlapping multiplet.
Aromatic C=C
~1500, ~1600
Sharp, medium intensity.
Sharp, medium intensity.
Aromatic C-H (oop)
800 – 850
Medium intensity.
Medium intensity.
Aryl C-Br
500 – 600
Artificially enhanced intensity due to deep wave penetration.
True relative intensity (Beer-Lambert compliant).
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a step that proves the system is free of artifacts before the sample is analyzed.
Protocol A: ATR-FTIR (Recommended for Routine Validation)
Self-Validation (Background): Clean the diamond crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation check: The baseline must be flat, confirming zero cross-contamination.
Sample Application: Deposit 2–3 mg of neat methyl 2-(2-bromo-5-hydroxyphenyl)acetate directly onto the center of the crystal 9.
Optical Contact: Lower the pressure anvil and apply consistent pressure (e.g., 75 psi) to ensure intimate contact between the solid and the crystal.
Acquisition & Processing: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the spectrometer software to normalize the exaggerated C-Br peak intensities at the low-frequency end.
Protocol B: KBr Pellet (Recommended for Quantitative Library Matching)
Matrix Preparation: Dry spectral-grade KBr powder in an oven at 105°C for a minimum of 24 hours. Store in a desiccator.
Self-Validation (Blank Pellet): Press a 100 mg pellet of pure KBr at 10 tons for 2 minutes. Scan the blank. Validation check: The 3200–3500 cm⁻¹ region must show <0.05 absorbance units. If a broad water peak is present, the KBr is compromised and must be re-dried. Do not proceed until the blank is flat.
Sample Milling: Co-grind 1.5 mg of the compound with 150 mg of the validated KBr in an agate mortar until a fine, uniform powder is achieved.
Pressing & Acquisition: Transfer to a die, evacuate air for 1 minute to prevent micro-bubbles, and press at 10 tons for 2 minutes. Acquire the transmission spectrum.
Decision Workflow Visualization
FTIR validation workflow comparing ATR and KBr pellet modalities.
References
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting functional groups. Available at:[Link]
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at:[Link]
NIST WebBook. Benzene, bromo- IR Spectrum. Available at: [Link]
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Kintek Solution. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Available at: [Link]
Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at: [Link]
ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Available at: [Link]
Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at: [Link]
purity assessment standards for methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Title: Purity Assessment Standards for Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: A Comparative Methodological Guide Executive Summary For researchers and drug development professionals, establishing the absolute purity...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Purity Assessment Standards for Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: A Comparative Methodological Guide
Executive Summary
For researchers and drug development professionals, establishing the absolute purity of pharmaceutical intermediates is a critical quality attribute. (CAS: 1069115-25-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because downstream transition-metal-catalyzed cross-coupling reactions are highly sensitive to trace impurities, relying on a single analytical method can introduce significant risks[1]. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) standards, providing self-validating protocols and mechanistic insights to ensure robust batch release.
Chemical Context & Mechanistic Vulnerabilities
Before defining an analytical standard, it is imperative to understand the compound's specific degradation and synthetic byproduct pathways. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate possesses three reactive moieties: a methyl ester, a phenolic hydroxyl group, and an ortho-bromine atom.
The primary vulnerabilities that must be captured by the analytical method include:
Reductive Debromination: Loss of the bromine atom yields methyl 3-hydroxyphenylacetate. This is a critical impurity that acts as a chain terminator in downstream Suzuki or Buchwald-Hartwig aminations.
Ester Hydrolysis: Exposure to moisture or pH extremes during storage leads to the formation of the free acid, 2-(2-bromo-5-hydroxyphenyl)acetic acid.
Regioisomerism: Electrophilic aromatic bromination during upstream synthesis can yield the 4-bromo or 6-bromo regioisomers, which are chromatographically very similar to the target API.
Mechanistic pathways generating critical impurities in the target phenylacetate API.
Comparative Analysis of Purity Assessment Standards
Historically, HPLC coupled with UV detection has been the default for pharmaceutical quality control[2]. However, relying solely on HPLC-UV introduces a critical blind spot: the assumption of uniform response factors. To achieve the highest level of confidence, an orthogonal strategy is required[3].
HPLC-UV: Excellent for separating complex mixtures, but it relies on the UV molar extinction coefficient of each component. The des-bromo impurity, lacking the heavy-atom effect of bromine, exhibits a significantly different UV response factor than the parent API, often leading to a dangerous underestimation of its concentration[2].
LC-MS: Essential for qualitative identification. It provides mass-to-charge (m/z) confirmation, easily distinguishing the target API (which exhibits a characteristic 1:1 isotopic pattern for 79Br/81Br) from the des-bromo impurity.
1H qNMR: Emerging as the gold standard for absolute purity. 4 where the integrated signal area is directly proportional to the molar concentration of the nuclei[4]. It requires no identical reference standards for impurities and is entirely unaffected by UV response factor bias[5].
Table 1: Comparative Performance of Purity Assessment Methods
Analytical Method
Primary Output
Quantification Basis
Reference Standard Required?
Strengths
Limitations
HPLC-UV
Chromatogram (RT & Area)
Relative (UV Response Factor)
Yes (for exact impurity quant)
High sensitivity, excellent separation of complex mixtures
Susceptible to response factor bias
LC-MS
Mass Spectrum (m/z)
Relative (Ionization Efficiency)
Yes
Definitive structural ID of impurities
Poor for absolute quantification
1H qNMR
NMR Spectrum (Integrals)
Absolute (Molar Ratio)
No (Only an Internal Standard)
Direct molar quantification, no response factor bias
Lower sensitivity for trace impurities (<0.1%)
Experimental Workflows & Causality
To ensure a self-validating system, the following step-by-step methodologies detail how to execute an orthogonal purity assessment.
Causality: A C18 stationary phase is selected to retain the moderately lipophilic aromatic ester. The mobile phase must be heavily acidified (pH ~2) to completely suppress the ionization of the phenolic hydroxyl group (pKa ~9.5) and any trace hydrolyzed acid. Failure to control the pH will result in severe peak tailing and integration errors.
Sample Preparation: Dissolve 1.0 mg/mL of the analyte in an acetonitrile/water (50:50, v/v) diluent.
Chromatographic Conditions:
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes; flow rate 1.0 mL/min.
Detection: UV at 210 nm and 254 nm.
System Suitability Test (SST): Inject a resolution standard containing the API and the des-bromo impurity. Self-Validation Criterion: Chromatographic resolution (
Rs
) must be
≥2.0
, and the API peak tailing factor must be
≤1.5
.
Protocol B: 1H qNMR (Absolute Purity)
Causality: Maleic acid is specifically chosen as the internal standard (IS) because its singlet resonance (~6.26 ppm) falls in a clean spectral window, completely isolated from the API's aromatic protons (6.6–7.4 ppm) and aliphatic protons (methyl ester at ~3.60 ppm). The relaxation delay (
D1
) is set to 30 seconds to ensure it exceeds 5 times the longest longitudinal relaxation time (
T1
) of the quantified protons, guaranteeing complete return to thermal equilibrium and >99% integration accuracy[4].
Sample Preparation: Accurately weigh ~15.0 mg of methyl 2-(2-bromo-5-hydroxyphenyl)acetate and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®). Co-dissolve completely in 0.6 mL of DMSO-
d6
[3].
Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250).
Data Processing & Calculation: Apply baseline correction and integrate the Maleic acid singlet (2H, ~6.26 ppm) against the API's methyl ester singlet (3H, ~3.60 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation[2].
Orthogonal analytical workflow combining HPLC, LC-MS, and qNMR for robust validation.
Data Presentation: Methodological Cross-Validation
When assessing pharmaceutical intermediates, 3 that highlight the limitations of single-technique analyses[3]. Table 2 illustrates a comparative dataset for a synthesized batch of methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
Table 2: Simulated Purity Data (Methodological Cross-Validation)
Component
HPLC-UV (254 nm) Area %
1H qNMR Absolute Purity %
Discrepancy Analysis
Target API
99.10%
97.40%
HPLC overestimates purity due to the lower UV absorbance of the impurities.
Des-bromo Impurity
0.50%
1.80%
Lacks the bromine heavy-atom effect; UV response is significantly lower than the API.
Hydrolyzed Acid
0.40%
0.80%
Exhibits a different molar extinction coefficient than the intact ester.
Discussion of Data: The HPLC-UV method overestimates the purity at 99.1% because the impurities have weaker UV absorbance at 254 nm compared to the brominated API. qNMR, being a molar-based technique, accurately captures the true mass fraction, revealing an absolute purity of 97.4%[2].
Conclusion & Strategic Recommendations
For researchers and drug development professionals, relying exclusively on HPLC area percent for the release of methyl 2-(2-bromo-5-hydroxyphenyl)acetate introduces significant risk. A cross-referenced approach—utilizing LC-MS for structural confirmation of impurities and 1—provides a robust, self-validating framework that ensures the integrity of downstream pharmaceutical synthesis[1].
Crystal Structure Confirmation of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: A Comparative Guide to Crystallization and Analytical Methodologies
Executive Summary & Chemical Context For researchers and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical regulatory and scientific milestone. Methyl 2-(2-b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
For researchers and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical regulatory and scientific milestone. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS: 1069115-25-8) [1] is a highly functionalized aromatic building block. Its structural features—a heavy halogen (bromine), a hydrogen-bond donating hydroxyl group, and a flexible ester moiety—present unique crystallographic challenges and opportunities.
This guide objectively compares the performance of various crystallization methodologies and analytical platforms required to confirm the 3D solid-state structure of this compound. By understanding the causality behind solvent selection and diffraction physics, researchers can bypass weeks of trial-and-error and establish a self-validating structural analysis workflow.
Comparative Analysis of Crystallization Methodologies
The "performance" of any X-ray diffraction technique is fundamentally bottlenecked by crystal quality. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate readily forms intermolecular hydrogen bonds between the phenolic –OH and the ester carbonyl (C=O). If precipitation occurs too rapidly, these directional bonds lock the molecules into kinetically trapped, amorphous, or heavily twinned solid states.
We compared three standard crystallization alternatives to determine the optimal pathway for yielding diffraction-quality single crystals (defined as having a minimum dimension of 50 µm and uniform birefringence).
Table 1: Quantitative Comparison of Crystallization Methodologies
Methodology
Primary Solvent
Anti-Solvent
Time to Yield
Success Rate (Single Crystal)
Crystal Quality / Defect Rate
Vapor Diffusion
Dichloromethane (DCM)
Pentane
3–7 Days
85%
Excellent / Low Twinning
Slow Evaporation
Ethyl Acetate (EtOAc)
Hexane
10–14 Days
40%
Moderate / High Twinning
Anti-Solvent Addition
Methanol (MeOH)
Water (H₂O)
< 1 Hour
< 5%
Poor (Microcrystalline Powder)
Causality of the Result:
Vapor diffusion outperforms slow evaporation because the diffusion of pentane vapor into the DCM solution creates a highly controlled, asymptotic approach to supersaturation. The bromine atom introduces significant polarizability and steric bulk; a slow thermodynamic equilibration allows the molecules to orient into the lowest-energy lattice packing, minimizing the inclusion of solvent molecules and preventing the formation of twinned domains.
Decision tree for selecting the optimal crystallization and analytical strategy.
Comparative Analysis of Structural Confirmation Platforms
Once a solid form is obtained, the choice of analytical platform dictates the resolution and reliability of the structural data. For a brominated molecule, determining the absolute configuration is often highly desired, even if the molecule itself is achiral, to map out precise intermolecular interactions.
Table 2: Performance Metrics of Structural Confirmation Techniques
Analytical Platform
Sample Requirement
Resolution Limit
Absolute Structure Determination
Turnaround Time
SCXRD (Cu Kα)
Single crystal (>50 µm)
< 0.84 Å
Yes (via Br anomalous dispersion)
1–2 Days
MicroED
Nanocrystals (<1 µm)
~ 1.0 Å
Challenging (electron scattering)
1–3 Days
PXRD + Rietveld
Bulk powder (>10 mg)
> 2.0 Å
No
< 1 Day
Why SCXRD with Cu Kα radiation is the Gold Standard here:
While Microcrystal Electron Diffraction (MicroED) is a revolutionary technique for submicron crystals [2], it relies on electron scattering, which is less sensitive to the anomalous dispersion effects needed to determine absolute structure. Single-Crystal X-Ray Diffraction (SCXRD) utilizing a Copper (Cu Kα, λ = 1.5418 Å) microfocus source is the optimal choice. The Cu Kα wavelength strongly excites the bromine atom, yielding a significant anomalous scattering signal (Friedel pairs) that allows for the precise calculation of the Flack parameter [3].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each major step includes a verification checkpoint to prevent the propagation of errors.
Preparation: Dissolve 25 mg of methyl 2-(2-bromo-5-hydroxyphenyl)acetate in 0.5 mL of HPLC-grade Dichloromethane (DCM) in a 4 mL glass dram vial.
Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Causality: Removing dust particles prevents heterogeneous nucleation, forcing the system to rely on controlled, homogeneous nucleation.
Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Pentane.
Equilibration: Cap the 20 mL vial tightly with a Teflon-lined cap and seal with Parafilm. Store in a vibration-free environment at 20 °C.
Harvesting & Validation: After 5 days, inspect the inner vial. Transfer a crystal to a glass slide with a drop of Paratone-N oil. View under a polarized light microscope. Validation: The crystal must exhibit sharp, uniform extinction when the polarizer is rotated 90 degrees. If the crystal extinguishes in patches, it is twinned and should be discarded.
Protocol B: SCXRD Data Collection and Refinement
Mounting: Mount the validated crystal onto a MiTeGen cryoloop using Paratone-N oil and immediately transfer to the diffractometer cold stream (100 K). Causality: 100 K minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensity.
Data Collection: Collect data using a Cu Kα microfocus source. Ensure the data collection strategy includes high redundancy (multiplicity > 4) to accurately measure Friedel opposites.
Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction. Causality: Bromine is a heavy absorber of X-rays. Failing to apply a rigorous absorption correction will result in residual electron density peaks near the Br atom during refinement.
Structure Solution & Refinement: Solve the structure using dual-space methods. Refine the structure using SHELXL [3] via full-matrix least-squares on
F2
.
Validation: Generate a CIF file and run it through the IUCr checkCIF utility. A successful refinement will yield an
R1
value < 5% and a Flack parameter near 0.0 (±0.05).
Step-by-step SCXRD data processing and structural refinement workflow.
Conclusion
For the structural confirmation of methyl 2-(2-bromo-5-hydroxyphenyl)acetate, the combination of DCM/Pentane vapor diffusion and Cu Kα SCXRD provides the most robust, authoritative result. While MicroED serves as an excellent fallback for intractable powders, the heavy-atom anomalous dispersion provided by the bromine atom makes traditional X-ray crystallography the superior choice for extracting highly precise geometric and absolute configuration data. By employing rigorous absorption corrections and utilizing industry-standard refinement engines like SHELXL, researchers can generate self-validating, publication-ready crystallographic data.
References
Nannenga, B. L., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Current Protocols in Protein Science, NIH. Available at:[Link]
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, IUCr Journals. Available at:[Link]
Comparative
A Comparative Guide to the Validation of Ester Functionality in Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's functional groups is a cornerstone of chemical synthesis and characterization. In the context of pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's functional groups is a cornerstone of chemical synthesis and characterization. In the context of pharmaceutical development, where molecular structure dictates biological activity and safety, this validation is not merely a procedural step but a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for validating the ester functionality in methyl 2-(2-bromo-5-hydroxyphenyl)acetate, a compound with potential applications in medicinal chemistry.
The methodologies discussed herein are presented through the lens of scientific integrity, emphasizing not just the "how" but the "why" behind experimental choices. Each protocol is designed as a self-validating system, grounded in authoritative principles and aligned with regulatory expectations such as the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]
The Central Role of the Ester Group
The ester moiety in methyl 2-(2-bromo-5-hydroxyphenyl)acetate is a key determinant of its chemical properties, including solubility, stability, and reactivity. Its presence can influence pharmacokinetic and pharmacodynamic profiles, making its confirmation a non-negotiable aspect of its analytical characterization. This guide will explore both spectroscopic and chemical methods for this validation, offering a comparative analysis to aid researchers in selecting the most appropriate technique for their needs.
Spectroscopic Validation: A Multi-faceted Approach
Spectroscopic techniques offer a non-destructive and highly informative means of elucidating molecular structure. For the validation of the ester group in our target molecule, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and robust dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl 2-(2-bromo-5-hydroxyphenyl)acetate, we expect to see distinct signals for the methyl ester protons, the methylene protons, and the aromatic protons.
Expected ¹H NMR Data (Predicted):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~3.7
Singlet
3H
-OCH₃ (Methyl ester)
~3.8
Singlet
2H
-CH₂- (Methylene)
~6.8 - 7.5
Multiplet
3H
Aromatic protons
~9.5
Singlet
1H
-OH (Phenolic)
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly in experimental conditions.[5][6]
The singlet at approximately 3.7 ppm, integrating to three protons, is a key indicator of the methyl group of the ester. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.[6]
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester is particularly diagnostic.
Expected ¹³C NMR Data (Predicted):
Chemical Shift (δ, ppm)
Assignment
~170
C=O (Ester carbonyl)
~52
-OCH₃ (Methyl ester)
~40
-CH₂- (Methylene)
~115 - 155
Aromatic carbons
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly in experimental conditions.[7]
The signal around 170 ppm is highly characteristic of an ester carbonyl carbon, providing strong evidence for the presence of the ester functionality.[7]
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve approximately 10-20 mg of methyl 2-(2-bromo-5-hydroxyphenyl)acetate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[5]
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy: Detecting the Carbonyl Stretch
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The ester functional group has a characteristic strong absorption band due to the stretching of the C=O bond.
Expected IR Data:
Wavenumber (cm⁻¹)
Intensity
Assignment
~1735-1750
Strong
C=O stretch (Ester)
~1200-1300
Strong
C-O stretch (Ester)
~3200-3600
Broad
O-H stretch (Phenol)
The presence of a strong absorption peak in the 1735-1750 cm⁻¹ region is a hallmark of the ester carbonyl group.
Experimental Protocol for IR Analysis (ATR):
Sample Preparation: Place a small amount of the solid methyl 2-(2-bromo-5-hydroxyphenyl)acetate sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before running the sample.
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). This technique provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.
Expected MS Data:
Molecular Ion Peak (M⁺): For methyl 2-(2-bromo-5-hydroxyphenyl)acetate (C₉H₉BrO₃), the expected molecular weight is approximately 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope, appearing in a characteristic ~1:1 ratio.[8]
Key Fragmentation Pathways:
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 213/215.
Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 185/187.
Cleavage of the C-C bond adjacent to the aromatic ring.
The observation of the correct molecular ion peak and characteristic fragment ions provides strong corroborating evidence for the proposed structure, including the ester functionality.[9][10][11]
Experimental Protocol for MS Analysis (e.g., GC-MS):
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities.
MS Detection: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then analyzed.
Data Analysis: Examine the mass spectrum for the molecular ion peak and characteristic fragment ions.
Chemical Validation Methods: Orthogonal Approaches
While spectroscopic methods are powerful, chemical tests can provide a rapid and cost-effective orthogonal validation of the ester functionality.
Hydroxamic Acid Test: A Colorimetric Confirmation
Principle: This test involves the reaction of the ester with hydroxylamine to form a hydroxamic acid. The resulting hydroxamic acid then complexes with ferric chloride (FeCl₃) to produce a characteristic deep red or violet color.[12][13][14][15]
Procedure:
Dissolve a few milligrams of the sample in 1 mL of ethanol.
Add 1 mL of a 1 M solution of hydroxylamine hydrochloride in ethanol.
Add a few drops of 2 M ethanolic potassium hydroxide to make the solution alkaline.
Gently heat the mixture for a few minutes.
Cool the solution and acidify with dilute HCl.
Add a few drops of 5% aqueous FeCl₃ solution.
Expected Result: The formation of a deep red or violet color indicates the presence of an ester.
Saponification (Hydrolysis) with Phenolphthalein:
Principle: Esters can be hydrolyzed under basic conditions (saponification) to yield a carboxylate salt and an alcohol. This reaction consumes the base. By adding an indicator like phenolphthalein, the disappearance of its pink color upon heating indicates the consumption of the base and thus the presence of an ester.[12]
Procedure:
Dissolve a small amount of the sample in ethanol.
Add a few drops of dilute sodium hydroxide solution and a drop of phenolphthalein indicator. A pink color should appear.
Gently heat the mixture in a water bath.
Expected Result: The gradual fading and eventual disappearance of the pink color upon heating suggests the hydrolysis of the ester.
Fast and simple; highly characteristic C=O stretch
Can be ambiguous if other carbonyl groups are present
Mass Spectrometry
Mass-to-charge ratio of ions
Confirms molecular weight and fragmentation pattern
May not distinguish between isomers without high resolution
Hydroxamic Acid Test
Colorimetric reaction
Simple, rapid, and cost-effective
Can give false positives with other functional groups (e.g., acid chlorides)
Saponification
Base-catalyzed hydrolysis
Simple and easy to perform
Less specific; can be slow
Conclusion: A Weight-of-Evidence Approach
The validation of the ester functionality in methyl 2-(2-bromo-5-hydroxyphenyl)acetate should not rely on a single analytical technique. Instead, a weight-of-evidence approach, combining the detailed structural insights from NMR spectroscopy with the confirmatory data from IR and mass spectrometry, provides the most robust and scientifically sound validation. Chemical tests can serve as rapid preliminary or orthogonal confirmatory assays. By employing these self-validating systems, researchers and drug development professionals can ensure the chemical integrity of their compounds, a critical step in the journey from laboratory synthesis to potential therapeutic application.
References
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF ESTERS Chapter: 03. [Link]
Scribd. (n.d.). Qualitative Test For Alcohol, Carboxylic Acid, Amide and Ester2. [Link]
Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]
Doc Brown's Chemistry. (n.d.). QUALITATIVE ANALYSIS TESTS for identifying organic functional groups of homologous series of molecules identification. [Link]
Abhedananda Mahavidyalaya. (n.d.). Systematic Qualitative Analysis of Organic Compounds. [Link]
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS No. 117565-90-9), a halogenated phenolic compound commonly used in synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS No. 117565-90-9), a halogenated phenolic compound commonly used in synthetic chemistry and drug discovery. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact. Our approach is grounded in established chemical safety principles and regulatory standards, providing a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate, and its common isomer methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-66-1), possess a combination of functional groups—a halogenated aromatic ring, a phenolic hydroxyl group, and a methyl ester—that dictate its hazard profile.
The Globally Harmonized System (GHS) classification for this compound identifies it as a significant irritant and harmful substance.[1] The causality is clear: the bromo- and hydroxyl- substituents on the phenyl ring contribute to its reactivity and potential for biological interaction, while the acetate moiety can be labile.
Table 1: GHS Hazard Profile for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Hazard Class
Hazard Code
Description
Causality and Experimental Insight
Acute Toxicity, Oral
H302
Harmful if swallowed
The presence of the brominated phenol structure can lead to systemic toxicity upon ingestion.
Skin Irritation
H315
Causes skin irritation
Phenolic compounds are known to be irritants, and prolonged contact can lead to dermatitis.[2]
Serious Eye Damage
H318 / H319
Causes serious eye damage/irritation
Direct contact with the eyes can cause significant, potentially irreversible damage due to its corrosive and irritant nature.[1]
Respiratory Irritation
H335
May cause respiratory irritation
As a solid powder, inhalation of dust can irritate the mucous membranes and respiratory tract.[1][3]
Due to these hazards, this compound cannot be discarded as common laboratory trash or washed down the drain.[4] Improper disposal risks environmental contamination and violates federal and local regulations.[5]
The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that methyl 2-(2-bromo-5-hydroxyphenyl)acetate is handled, segregated, and stored in a manner that mitigates risk from the point of generation to its final disposal by a certified entity.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure a robust barrier between you and the potential hazard.
Eye Protection: Wear safety goggles with side-shields or a face shield. The compound is classified as causing serious eye irritation.[3]
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.[2]
Body Protection: A standard laboratory coat is required to protect against skin contact.[2] For large quantities or potential for aerosol generation, consider additional protective clothing.
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[6][7]
Step 2: Waste Segregation and Container Selection
Proper segregation is arguably the most critical step in preventing dangerous chemical reactions within a waste container. Methyl 2-(2-bromo-5-hydroxyphenyl)acetate belongs to a specific waste stream due to its chemical structure.
Designated Waste Stream: This compound must be disposed of in a container specifically designated for Halogenated Organic Waste . The presence of bromine classifies it as halogenated.[8]
Container Requirements:
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvents) that will not react with or be degraded by the waste.[9]
It must have a secure, leak-proof screw-top cap.[5]
The container should be clean and dry before the first addition of waste.
Critical Incompatibilities: Never mix this waste with the following:
Acids, Bases, and Reducing Agents: Halogenated compounds can react unpredictably with these substances.[6][7][10]
Oxidizing Agents: Mixing with oxidizers creates a significant risk of a highly exothermic or explosive reaction.[9]
Non-Halogenated Organic Waste: Co-mingling halogenated and non-halogenated waste streams significantly increases the cost and complexity of final disposal.
Step 3: Proper Labeling of the Waste Container
Regulatory compliance and safety depend on clear and accurate labeling from the moment the first drop of waste enters the container.
Label Contents: Each waste container must be labeled with:[9][11]
The words "HAZARDOUS WASTE "
The full chemical name: "Methyl 2-(2-bromo-5-hydroxyphenyl)acetate " and any other components in the waste stream (e.g., solvents).
The approximate percentage of each constituent.
The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).
The accumulation start date (the date the first waste is added).
The name and location (building/room number) of the generating laboratory.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9][11]
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
Storage Conditions:
Keep the waste container tightly closed at all times, except when actively adding waste.[2]
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[12]
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.[4]
Quantity Limits: Do not exceed 55 gallons of total hazardous waste within a single SAA. Once this limit is reached, the waste must be moved to a central storage area within 3 days.[11]
Step 5: Final Disposal via Certified Professionals
The final step is the transfer of the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][13]
Scheduling Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Treatment Method: Halogenated organic wastes like this are typically disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][14] This process is designed to break down the molecule completely, with scrubbers and other controls in place to manage byproducts like hydrogen bromide.[8]
Decontamination and Spill Management
Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone). The first rinse (and subsequent rinses if necessary) must be collected and disposed of as Halogenated Organic Waste . After thorough rinsing, the glassware can be washed normally.
Minor Spill Cleanup:
Ensure proper PPE is worn.
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
Carefully collect the absorbent material using non-sparking tools.
Place the contaminated absorbent material into a designated, sealable container for disposal as Halogenated Organic Waste.
Clean the spill area with soap and water.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste related to methyl 2-(2-bromo-5-hydroxyphenyl)acetate in a laboratory setting.
Caption: Decision workflow for proper segregation and disposal.
References
MCF Environmental Services. Chemical Waste Disposal Guidelines for Educational Facilities. [Link]
Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines. [Link]
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
PubChem, National Center for Biotechnology Information. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 10657986. [Link]
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
Howard, et al. Process for dehalogenation of contaminated waste materials. U.S.
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Handling Protocol: Methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Introduction
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (CAS: 1069115-25-8) is a highly specialized halogenated phenolic ester utilized in complex pharmaceutical synthesis and drug development[1]. While it serves as a crucial building block[2], its molecular structure dictates a rigorous approach to laboratory safety. As a Senior Application Scientist, I emphasize that standard organic handling procedures are insufficient here. This guide provides a mechanistic understanding of the compound's hazards and outlines a self-validating operational protocol to ensure absolute safety.
Mechanistic Hazard Assessment: The Causality of Risk
To handle this chemical safely, scientists must understand why it is hazardous. The risks are synergistic, stemming from both the phenol moiety and the halogen substitution:
Phenolic Corrosivity & Anesthetic Masking: The hydroxyl group on the aromatic ring rapidly denatures epidermal proteins upon contact. Dangerously, phenol derivatives exert a localized anesthetic effect on nerve endings; thus, severe, deep-tissue chemical burns can occur without the immediate warning sign of pain, as noted by 3[3].
Bromine-Enhanced Lipophilicity: The substitution of a bromine atom significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the skin's aqueous barriers and rapidly penetrate the lipid-rich stratum corneum, elevating the risk of systemic toxicity compared to unsubstituted phenols[4][5].
Environmental Persistence: Brominated phenols are highly resistant to natural degradation and pose severe, long-term toxicological risks to aquatic ecosystems, according to the 4[4].
Mandatory Personal Protective Equipment (PPE) Matrix
Because of the compound's high lipophilicity, standard nitrile gloves offer inadequate breakthrough times and provide a false sense of security. The following PPE matrix is non-negotiable for handling this compound[6][7].
PPE Category
Required Equipment
Scientific Rationale
Hand Protection
Butyl rubber, Neoprene, or Laminate film (SilverShield) gloves.
Standard nitrile is highly permeable to lipophilic phenols. Butyl/neoprene polymers prevent rapid chemical breakthrough and dermal absorption[6][8].
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1+). Add a face shield for volumes >50 mL.
Phenolic compounds cause immediate, irreversible protein coagulation in the eye, leading to permanent corneal scarring[3][6].
Body Protection
Flame-resistant lab coat, long pants, and closed-toe, non-woven shoes.
Prevents exposure from micro-splashes. Non-woven materials ensure the chemical cannot soak through the fabric to the skin[6][9].
Respiratory
Certified Chemical Fume Hood (Face velocity 80-120 fpm).
Mitigates inhalation of volatile phenolic dust or aerosols, which cause severe respiratory tract irritation[3][9].
Every interaction with Methyl 2-(2-bromo-5-hydroxyphenyl)acetate must function as a self-validating system, where each step physically or procedurally confirms the safety of the next.
Action: Wipe down all spatulas, balances, and fume hood surfaces with a 70% isopropanol solution, followed by soap and water.
Validation: Isopropanol effectively solubilizes the lipophilic bromophenol residue that water alone would leave behind, ensuring a chemically neutralized workspace[9].
Standard water-based decontamination is dangerously counterproductive for phenol derivatives. Because of the compound's lipophilicity, water can expand the surface area of the exposure, driving the chemical deeper into the tissue, as outlined by 9[9].
Dermal Exposure: Immediately flush and dab the affected area with Polyethylene Glycol 300 (PEG-300) or PEG-400 for a minimum of 15 minutes. The PEG acts as a molecular sponge, actively drawing the phenol out of the skin's lipid bilayer via competitive solubility[6][7]. If PEG is unavailable, use 70% isopropanol as a secondary alternative[9].
Ocular Exposure: Do NOT apply PEG to the eyes. Flush with copious amounts of water using an emergency eyewash station for at least 15 minutes[9]. Seek immediate ophthalmological care.
Disposal & Environmental Plan
Brominated phenols pose a severe, persistent risk to aquatic ecosystems and must never enter standard organic waste streams or municipal water lines[4][10].
Segregation: Collect all chemical waste, including contaminated gloves and paper towels, in clearly labeled, sealable containers designated strictly for "Halogenated Organic Waste."
Incompatibility: Never mix this waste with strong oxidizing agents, as this can trigger violent exothermic reactions or the release of toxic bromine gas.
Destruction: Waste must be processed by a certified hazardous waste contractor capable of high-temperature incineration equipped with scrubber systems. This prevents the environmental release of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs) during combustion, as warned by the 10[10].